1,4-Diazepan-5-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-5-1-2-6-3-4-7-5/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPLBCQXWDBQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371954 | |
| Record name | 1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34376-54-0 | |
| Record name | 1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of 1,4-Diazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 1,4-Diazepan-5-one, a key heterocyclic scaffold in medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, and the common signaling pathway through which its derivatives exert their biological effects.
Core Molecular Structure and Properties
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5.[1][2] Its core structure is the foundation for a broad class of pharmacologically active molecules, most notably the benzodiazepines. The presence of both amide and amine functionalities within the ring system makes it a versatile building block for chemical synthesis.
The molecular formula of this compound is C₅H₁₀N₂O, and it has a molecular weight of 114.148 g/mol .[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O | [1][2] |
| Molecular Weight | 114.148 g/mol | [1][2] |
| IUPAC Name | This compound | |
| CAS Number | 34376-54-0 | [2] |
Crystallographic studies of this compound derivatives, such as 1-benzyl-1,4-diazepan-5-one, reveal that the seven-membered ring typically adopts a chair-like conformation.[3] This conformation is crucial for the molecule's interaction with biological targets. Intermolecular hydrogen bonding, particularly N-H⋯O interactions between the amide proton and the carbonyl oxygen of neighboring molecules, is a common feature in the crystal structures of these compounds, often leading to the formation of dimers.
Spectroscopic Data
Table 2: Spectroscopic Data for Diazepam (a this compound derivative)
| Spectroscopic Technique | Key Observations | Reference |
| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the diazepine ring, and the N-methyl group. | [4] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the diazepine ring. | [5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching (amide), C=N stretching, and aromatic C-H stretching.[6] | [6][7] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns.[8][9][10] | [8][9][10] |
Experimental Protocols
The synthesis of the this compound core can be achieved through various synthetic routes. A common approach involves the cyclization of an N-substituted ethylenediamine with a suitable three-carbon electrophile. The following is a general protocol adapted from the synthesis of related derivatives.[11][12]
General Synthesis of this compound Derivatives
Objective: To synthesize the this compound ring system.
Materials:
-
N-substituted ethylenediamine
-
An appropriate acrylic acid ester or a related three-carbon synthon
-
A suitable solvent (e.g., methanol, ethanol)
-
A base or acid catalyst (depending on the specific reaction)
Procedure:
-
Dissolve the N-substituted ethylenediamine in the chosen solvent.
-
Add the acrylic acid ester to the solution.
-
The reaction mixture is then heated under reflux for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified using column chromatography or recrystallization to yield the desired this compound derivative.
Biological Activity and Signaling Pathway
Derivatives of this compound, particularly the benzodiazepines, are well-known for their wide range of biological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[13][14][15] These effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A (GABAA) receptor in the central nervous system.[16][17]
GABA is the primary inhibitory neurotransmitter in the brain.[16] When GABA binds to the GABAA receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron.[16][17] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site.[16][17] This binding event does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound.[17] This leads to a greater influx of chloride ions and a more pronounced inhibitory effect.
Below is a diagram illustrating the GABAA receptor signaling pathway and the modulatory role of benzodiazepines.
Caption: GABAergic signaling and benzodiazepine modulation.
This diagram illustrates the synthesis and release of GABA from the presynaptic neuron. GABA then binds to the GABAA receptor on the postsynaptic neuron. Benzodiazepines bind to an allosteric site on the receptor, enhancing the influx of chloride ions and leading to neuronal hyperpolarization.
Conclusion
This compound is a fundamentally important heterocyclic scaffold that forms the basis for a wide array of neuroactive pharmaceuticals. Its unique structural features, including a flexible seven-membered ring and multiple sites for chemical modification, have made it a privileged structure in drug discovery. Understanding its molecular structure, physicochemical properties, and the mechanism of action of its derivatives is crucial for the rational design of new and improved therapeutic agents targeting the central nervous system.
References
- 1. A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. swgdrug.org [swgdrug.org]
- 8. massbank.eu [massbank.eu]
- 9. Diazepam [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 14. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Benzodiazepines: Uses, types, side effects, and risks [medicalnewstoday.com]
- 16. benzoinfo.com [benzoinfo.com]
- 17. nursingcenter.com [nursingcenter.com]
An In-depth Technical Guide on the Spectroscopic Data of 1,4-Diazepan-5-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,4-Diazepan-5-one
The this compound scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 5. This core structure is a key component of various biologically active molecules and serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. Derivatives of this compound have shown a wide range of therapeutic applications, acting as antimicrobial, anti-HIV, and anticancer agents.
Synthesis of the this compound Ring System
While a specific protocol for the parent this compound is not detailed in the available literature, the synthesis of its derivatives provides insight into viable synthetic routes. A common approach involves the cyclization of appropriate linear precursors.
One documented synthesis is that of 1-Benzyl-1,4-diazepan-5-one , which utilizes a Schmidt rearrangement.[1]
Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazepan-5-one [1]
-
Reaction Setup: A stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 273 K.
-
Addition of Starting Material: 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the cooled mixture.
-
Schmidt Reaction: Sodium azide (32.5 g, 0.5 mol) is cautiously added over a period of 3 hours, maintaining the temperature at approximately 278 K. The mixture is stirred for an additional hour at this temperature.
-
Work-up: Ice (1 kg) is rapidly added to the reaction, followed by alkalization with 15% ammonium hydroxide (200 mL) to a pH of 11.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane (100 ml portions).
-
Purification: The combined organic extracts are dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The resulting residue is recrystallized from ethyl acetate to yield the final product.
The following diagram illustrates the general synthetic workflow.
Caption: General workflow for the synthesis of a substituted this compound.
Spectroscopic Data of this compound Derivatives
As previously stated, a complete spectroscopic dataset for the unsubstituted this compound is not available. However, data from its derivatives can be used to predict the expected spectral features of the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound derivatives would be expected to show characteristic signals for the protons and carbons of the seven-membered ring. The chemical shifts would be influenced by the presence of the two nitrogen atoms and the carbonyl group.
¹H NMR: The protons on the carbon atoms adjacent to the nitrogen atoms (C2, C3, C6, and C7) would likely appear as multiplets in the range of 2.5-3.5 ppm. The exact chemical shifts and coupling patterns would depend on the specific substitution and the conformation of the ring. The NH proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR: The carbonyl carbon (C5) would be expected to have a chemical shift in the range of 170-180 ppm. The carbons adjacent to the nitrogen atoms (C2, C3, C6, and C7) would likely appear in the range of 40-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of a this compound derivative would be characterized by several key absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (amide) | 1630 - 1680 | Strong |
| N-H Bend (amine) | 1550 - 1650 | Medium |
The following diagram illustrates the logical relationship between the functional groups and their expected IR absorption regions.
References
An In-depth Technical Guide to 1,4-Diazepan-5-one Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 1,4-diazepan-5-one derivatives and their analogues. The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds. This document details quantitative biological data, experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows.
Introduction
The this compound ring system, a seven-membered heterocycle containing two nitrogen atoms, is a key structural motif in a multitude of pharmacologically active molecules.[1][2] Its derivatives have garnered significant attention from the medicinal chemistry community due to their diverse biological activities, including anticancer, antimicrobial, anti-HIV, and central nervous system (CNS) effects such as anxiolytic and antipsychotic properties.[3][4] The conformational flexibility of the seven-membered ring allows for diverse substituent orientations, enabling the fine-tuning of interactions with various biological targets. This guide explores the synthetic strategies to access this versatile scaffold, the quantitative biological data of its derivatives, and the experimental methodologies employed in their evaluation.
Synthesis of the this compound Core and its Derivatives
The synthesis of the this compound core is often achieved through cyclization reactions. A common and effective strategy involves the reaction of an N-substituted ethylenediamine derivative with a three-carbon electrophilic component. The versatility of this scaffold allows for the introduction of a wide array of functional groups at various positions, leading to the generation of large and diverse chemical libraries for drug discovery.
A general synthetic approach involves the intramolecular cyclization or intermolecular condensation reactions. For instance, the reaction of an N-substituted ethylenediamine with an appropriate α,β-unsaturated ester or acid can lead to the formation of the this compound ring. Modifications to this core, such as the introduction of aryl groups or other heterocyclic moieties, have been shown to significantly influence the biological activity of the resulting compounds.
Quantitative Biological Activity Data
The biological evaluation of this compound derivatives has revealed a broad spectrum of activities. The following tables summarize the quantitative data for various analogues, providing a comparative overview of their potency against different biological targets.
Table 1: Anticancer Activity of this compound Analogues
| Compound ID | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |
| Compound A1 | Non-Small Cell Lung (NCI-H522) | 0.24 | - | - | [5] |
| Compound B1 | Leukemia | 0.9 - 1.9 | 2.1 - 3.6 | 5.9 - 7.4 | [6] |
| Compound B2 | Melanoma | 0.9 - 1.9 | 2.1 - 3.6 | 5.9 - 7.4 | [6] |
| Compound C1 | Prostate (PC3) | 6 - 9 | - | - | [7] |
| Compound D1 | Various (NCI-60 Panel Average) | 0.24 | - | - | [5] |
GI50: 50% growth inhibition; TGI: Total growth inhibition; LC50: 50% lethal concentration.
Table 2: Antimicrobial Activity of this compound Analogues
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Diazepam | Staphylococcus aureus (MRSA) | 256 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
General Synthesis of a this compound Derivative
This protocol describes a representative synthesis of a substituted this compound.
Materials:
-
N-substituted ethylenediamine
-
α,β-unsaturated ester
-
Anhydrous solvent (e.g., methanol, ethanol, or toluene)
-
Base (e.g., sodium methoxide, potassium carbonate)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the N-substituted ethylenediamine (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the base (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Slowly add the α,β-unsaturated ester (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired this compound derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
NCI-60 Human Tumor Cell Line Screen
This protocol outlines the procedure for evaluating the anticancer activity of a compound using the National Cancer Institute's 60 human tumor cell line panel.[9][10][11][12][13]
Materials:
-
NCI-60 cell line panel
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
Test compound solubilized in DMSO
-
96-well or 384-well microtiter plates
-
Sulforhodamine B (SRB) protein stain
-
Trichloroacetic acid (TCA)
-
Trizma base
-
Plate reader
Procedure:
-
Cell Plating: Inoculate the 60 cell lines into microtiter plates at their respective optimal densities and incubate for 24 hours.
-
Compound Addition: Add the test compound at a single high concentration (typically 10⁻⁵ M) or in a five-dose concentration range to the plates. Include a no-drug control.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Fix the cells by adding cold TCA to each well and incubate for 60 minutes at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and stain with SRB solution for 10 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the bound stain with 10 mM Trizma base.
-
Data Acquisition: Read the absorbance at 515 nm using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition or cell viability relative to the control. Determine GI50, TGI, and LC50 values from the dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[14][15][16]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound solubilized in a suitable solvent
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
This compound derivatives and their analogues exert their biological effects through various mechanisms of action, often by modulating specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by these compounds.
GABAA Receptor Signaling Pathway
Many benzodiazepine analogues, which share a similar core structure with 1,4-diazepan-5-ones, act as positive allosteric modulators of the GABAA receptor, a ligand-gated ion channel.[17][18][19][20] This modulation enhances the inhibitory effects of the neurotransmitter GABA, leading to CNS depressant effects like anxiolysis and sedation.
Caption: GABAA receptor signaling pathway modulation.
Melanocortin Receptor Signaling Pathway
Certain this compound derivatives have been identified as ligands for melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs) involved in various physiological processes, including pigmentation and energy homeostasis.[1][2][21][22][23]
Caption: Melanocortin receptor signaling pathway.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Drug discovery workflow.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the wide range of biological activities associated with its derivatives make it an attractive target for medicinal chemists. This technical guide has provided a comprehensive overview of the current state of research in this area, including quantitative biological data, detailed experimental protocols, and insights into the mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the design and synthesis of new and more potent this compound-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 5. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of diazepam against planktonic and biofilm strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GABAA receptor - Wikipedia [en.wikipedia.org]
- 18. ClinPGx [clinpgx.org]
- 19. youtube.com [youtube.com]
- 20. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,4-Diazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry. The document details its synthesis, chemical properties, and spectroscopic data, with a focus on providing actionable information for laboratory work.
Core Concepts: Structure and Properties
This compound, also known as homopiperazinone, is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5. Its chemical formula is C₅H₁₀N₂O, and it has a molecular weight of 114.15 g/mol . The core structure is a saturated diazepine ring, which is a key scaffold in a variety of biologically active molecules.
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| CAS Number | 34376-54-0 |
Synthesis of this compound and Derivatives
The synthesis of the this compound core and its derivatives has been approached through several synthetic strategies. While a definitive, modern, high-yield protocol for the unsubstituted parent compound is not extensively documented in readily available literature, classical and derivative-focused syntheses provide valuable insights.
One of the foundational methods for creating the related tetramethyl derivative involves a Schmidt rearrangement of triacetonamine oxime. Although this method was reported to produce the amide in poor yield, it demonstrates a potential ring-expansion strategy.
A more common and versatile approach involves the cyclization of linear precursors. For instance, the synthesis of N-substituted 1,4-diazepan-5-ones can be achieved through the reaction of N-alkylisatoic anhydrides with N-alkylaminoacetaldehyde dialkyl acetals.
A general and efficient protocol for preparing more complex hexahydrodibenzo[b,e][1][2]diazepin-1-one derivatives involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol. This highlights a condensation and cyclization strategy.
For the synthesis of substituted 1,4-diazepines in general, an efficient procedure utilizes the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids as catalysts. This method has been shown to produce high yields in short reaction times.
A plausible and direct route to the unsubstituted this compound would involve the intramolecular cyclization of an ester of N-(2-aminoethyl)-β-alanine. This could be achieved by heating the ester, potentially with a base or acid catalyst, to facilitate the amide bond formation and ring closure. Another potential route is the Michael addition of ethylenediamine to an acrylic acid ester, followed by cyclization.
Below is a generalized workflow for the synthesis of this compound derivatives, which could be adapted for the parent compound.
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocols for Derivatives
Synthesis of t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one [1]
-
Starting Material: Dry, powdered t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one hydrochloride.
-
Procedure: The hydrochloride starting material is added in portions to cold (5°C) concentrated sulfuric acid and stirred for 5 minutes. The mixture is then poured into crushed ice and basified with a saturated sodium hydroxide solution. The resulting white solid is collected, washed with water, and dried. Recrystallization from a dichloromethane and petroleum ether mixture yields the final product.
-
Yield: 74.83%
Synthesis of 11-Aroyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1][2]diazepin-1-ones
-
Starting Materials: Appropriate 3-((2-aminophenyl)amino)cyclohexen-2-en-1-one and arylglyoxal hydrate.
-
Procedure: A mixture of the enamine and arylglyoxal (1 mmol each) in 10 mL of isopropanol is heated at reflux with stirring until a precipitate forms (10-25 minutes). The precipitate is filtered, washed twice with benzene, and recrystallized to give the product.
Spectroscopic Data
Detailed spectroscopic data for the unsubstituted this compound is not widely published. However, data for its derivatives and the closely related class of benzodiazepines, such as diazepam, can provide valuable reference points.
General Spectroscopic Features to Expect for this compound:
-
¹H NMR: Signals corresponding to the methylene protons of the diazepine ring would be expected in the aliphatic region (typically 2.0-4.0 ppm). The presence of two distinct nitrogen environments would likely lead to complex splitting patterns for the adjacent protons. The N-H protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: A carbonyl carbon signal would be expected in the downfield region (around 170-180 ppm). The methylene carbons of the ring would appear in the aliphatic region (typically 30-60 ppm).
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the amide group would be a key feature, typically appearing around 1650-1680 cm⁻¹. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 114. Fragmentation patterns would likely involve the loss of CO and cleavage of the diazepine ring.
Spectroscopic Data for a Derivative (Diazepam - a Benzodiazepine):
| Spectroscopic Data for Diazepam (C₁₆H₁₃ClN₂O) | |
| ¹H NMR | Signals are observed for the methyl group, the methylene group of the diazepine ring, and the aromatic protons. |
| ¹³C NMR | Shows signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbon. |
| IR (KBr, cm⁻¹) | 1685 (C=O), 1605 (C=N), 1490 (aromatic C=C), 580 (C-Cl). |
| Mass Spectrum (m/z) | Key fragments are observed that correspond to the cleavage of the diazepine ring. |
Biological Significance and Signaling Pathways
The 1,4-diazepine and benzodiazepine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3][4] These activities include:
-
Antipsychotic
-
Anxiolytic
-
Anticonvulsant
-
Anthelmintic
-
Antibacterial and Antifungal
-
Anticancer
The primary mechanism of action for many benzodiazepine drugs, such as diazepam, involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increase in the frequency of chloride ion channel opening, resulting in neuronal inhibition and the characteristic sedative, anxiolytic, and anticonvulsant effects.
Caption: Simplified signaling pathway for benzodiazepines at the GABA-A receptor.
While the specific biological activities and signaling pathways of the unsubstituted this compound are not well-documented, its structural similarity to these well-known pharmacophores suggests it could serve as a valuable starting point for the development of new therapeutic agents. Further research is needed to explore its pharmacological profile.
Conclusion
This compound represents a core heterocyclic structure with significant potential for drug discovery. While detailed synthetic and characterization data for the parent compound are limited in the public domain, the wealth of information available for its derivatives provides a strong foundation for further research. The synthetic methodologies and spectroscopic data presented in this guide offer a starting point for researchers and scientists to explore the chemistry and biological activity of this promising scaffold. Future work should focus on developing a robust and high-yield synthesis for the unsubstituted this compound and thoroughly characterizing its physicochemical and pharmacological properties.
References
- 1. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]
- 4. benthamscience.com [benthamscience.com]
An In-depth Technical Guide to the Physical and Chemical Stability of 1,4-Diazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists on the specific physical and chemical stability of 1,4-diazepan-5-one. This guide provides a comprehensive framework for assessing its stability based on the known behavior of structurally similar compounds, such as cyclic amides and piperazine derivatives, and established regulatory guidelines for forced degradation studies. The experimental protocols and potential degradation pathways outlined herein are intended as a scientifically grounded starting point for stability investigations.
Introduction
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms and a ketone functional group. Its structural motif is of interest in medicinal chemistry and drug development. A thorough understanding of the physical and chemical stability of this molecule is paramount for its potential development as a pharmaceutical ingredient. Stability studies are crucial for identifying potential degradation products, determining optimal storage conditions, and establishing a suitable shelf-life.
This technical guide outlines a proposed strategy for a comprehensive stability assessment of this compound, including protocols for forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Predicted Stability Profile and Potential Degradation Pathways
Based on the chemical structure of this compound, which features a cyclic amide (lactam) and secondary amines within a seven-membered ring, several potential degradation pathways can be anticipated.
Hydrolytic Degradation
The amide bond in the this compound ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to ring-opening, forming an amino acid derivative. The rate of hydrolysis is expected to be pH-dependent.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon would be the primary mechanism.
Oxidative Degradation
The secondary amine functionalities in the ring are potential sites for oxidation. Common oxidizing agents could lead to the formation of N-oxides, hydroxylamines, or ring-opened products. The presence of trace metals can catalyze oxidative processes.
Photodegradation
While this compound lacks significant chromophores that absorb UV-Vis light, photolytic degradation, especially in the presence of photosensitizers, cannot be ruled out. Photodegradation pathways could involve radical mechanisms leading to a complex mixture of degradation products.
Thermal Degradation
In the solid state, thermal degradation is expected to occur at elevated temperatures, potentially leading to decomposition and polymerization. The presence of impurities could lower the decomposition temperature.
A proposed degradation pathway for this compound is illustrated in the following diagram:
Caption: Proposed degradation pathways for this compound.
Proposed Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop and validate a stability-indicating analytical method.[1][2][3][4] The following protocols are based on general ICH guidelines.[1]
A general workflow for conducting forced degradation studies is as follows:
References
1,4-Diazepan-5-one: A Technical Guide to Safety and Handling
Disclaimer: This document provides a summary of available safety and handling information for 1,4-Diazepan-5-one (CAS: 34376-54-0). It is intended for use by qualified researchers, scientists, and drug development professionals. A comprehensive, officially recognized Safety Data Sheet (SDS) with complete toxicological data for this compound is not publicly available. Therefore, this substance should be handled with the utmost caution as a research chemical of unknown toxicity, adhering to strict laboratory safety protocols.
Introduction
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms. Its derivatives are of interest in medicinal chemistry and drug discovery.[1] Given its status as a research chemical, detailed toxicological and safety data are limited. This guide aims to consolidate the available information and provide best-practice recommendations for its safe handling, storage, and disposal.
Compound Identification and Physical Properties
A summary of the basic physical and chemical properties of this compound is provided below. This information is primarily sourced from chemical suppliers.
| Property | Data | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 34376-54-0 | [2] |
| Molecular Formula | C₅H₁₀N₂O | [2] |
| Molecular Weight | 114.15 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Storage Temperature | 2-8°C, Inert atmosphere, Dark place | [3] |
N/A: Not available from search results.
Hazard Identification and Precautionary Measures
Due to the absence of comprehensive toxicological studies, a conservative approach to hazard identification is mandatory. The potential hazards are inferred from its chemical structure and general principles for handling novel chemical entities.
Potential Routes of Exposure:
-
Inhalation of dust.
-
Skin contact.
-
Eye contact.
-
Ingestion.
General Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The following diagram illustrates a logical workflow for risk assessment when handling a chemical with limited safety data.
Caption: Risk management workflow for handling chemicals with limited data.
Experimental Protocols: Safe Handling Procedures
The following protocols are generalized for handling this compound powder in a research laboratory setting. These should be adapted to specific experimental needs and institutional safety guidelines.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.
-
Body Protection: A standard laboratory coat must be worn. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If a fume hood is not available, a powered air-purifying respirator (PAPR) or a half-mask respirator with P100 (HEPA) filters should be used.
Weighing and Aliquoting the Solid Compound
The following workflow diagram illustrates the recommended procedure for safely weighing and preparing solutions of this compound.
Caption: Safe weighing and solution preparation workflow.
Methodology:
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood to minimize inhalation exposure. Assemble all required materials, including spatulas, weighing paper or boat, the final container (e.g., vial or flask), the chosen solvent, and a designated hazardous waste container.
-
Handling:
-
Retrieve the stock container of this compound from its storage location (2-8°C). Allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Inside the fume hood, carefully open the container.
-
Using a clean spatula, transfer a small amount of the solid to the weighing boat on a tared analytical balance. Avoid creating dust.
-
Once the desired mass is obtained, securely close the stock container.
-
Transfer the weighed solid into the labeled destination vial or flask.
-
Add the desired volume of solvent to the vessel.
-
Securely cap the vessel and mix by vortexing or stirring until the solid is fully dissolved.
-
-
Cleanup:
-
Thoroughly decontaminate the spatula and weighing boat with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate in the designated hazardous waste container.
-
Dispose of the contaminated weighing boat and any other disposable materials in the solid hazardous waste stream.
-
Wipe down the balance and the work surface inside the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Stability and Storage
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Chemical suppliers recommend storage at 2-8°C under an inert atmosphere.[3]
-
Stability: Specific stability data is not available. As a general precaution, protect from light, moisture, and strong oxidizing agents.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Emergency Procedures
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal
All waste containing this compound, including empty containers, contaminated disposables, and unused material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Conclusion
The handling of this compound requires a high degree of caution due to the lack of comprehensive safety and toxicological data. All operations should be conducted by trained personnel in a controlled laboratory environment, utilizing appropriate engineering controls and personal protective equipment. By adhering to the principles of chemical hygiene and the specific guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe working environment. Further toxicological and safety studies are necessary to fully characterize the hazard profile of this compound.
References
An In-depth Technical Guide to 1,4-Diazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazepan-5-one is a seven-membered heterocyclic organic compound containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5. This diazepane scaffold is a key structural motif in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of nitrogen atoms and a carbonyl group offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. This technical guide provides a comprehensive overview of the chemical identity, synthesis, and known biological relevance of this compound and its derivatives.
Chemical Identification
A clear identification of this compound is crucial for researchers. The standard nomenclature and registry numbers are provided below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 34376-54-0[1] |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthesis of this compound could be envisioned through the reaction of ethylenediamine with an acrylic acid derivative, followed by intramolecular cyclization. A generalized workflow for such a synthesis is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for a Substituted Analog: Synthesis of 1-Benzyl-1,4-diazepan-5-one
A detailed experimental protocol for the synthesis of 1-benzyl-1,4-diazepan-5-one has been reported and can serve as a valuable reference for synthetic chemists.[2]
Materials:
-
1-Benzyl-piperidin-4-one
-
Sulfuric acid
-
Dichloromethane
-
Sodium azide
-
Ice
-
Ammonium hydroxide (15%)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
A stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 273 K.
-
1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the cooled mixture.
-
At 273 K, sodium azide (32.5 g, 0.5 mol) is cautiously added over a period of 3 hours.
-
The resulting mixture is stirred for 1 hour, maintaining the temperature at approximately 278 K.
-
Ice (1 kg) is then quickly added to the reaction mixture.
-
The solution is basified to pH 11 with ammonium hydroxide (15%, 200 mL).
-
The organic layer is separated, and the aqueous fraction is extracted with dichloromethane (3 x 100 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting residue is recrystallized from ethyl acetate to yield 1-benzyl-1,4-diazepan-5-one.
Quantitative Data
At present, publicly available, detailed quantitative data such as ¹H and ¹³C NMR spectra and melting point for the unsubstituted this compound are limited. Commercial suppliers confirm its availability, and it is recommended to obtain a certificate of analysis for lot-specific data.[1]
Biological and Medicinal Significance
The 1,4-diazepine core is a well-established "privileged scaffold" in medicinal chemistry, forming the central structure of numerous therapeutic agents. Derivatives of the this compound framework have been investigated for a wide range of biological activities.
The diazepine moiety is known to interact with various biological targets, including G-protein coupled receptors (GPCRs). For instance, derivatives of 1,4-dihydro-[3][4]diazepine-5,7-dione have shown activity as melanocortin receptor agonists.[2] The general class of 1,4-diazepines has been associated with a broad spectrum of pharmacological effects, including:
-
Anxiolytic
-
Sedative
-
Anticonvulsant
-
Muscle relaxant
The potential for these biological activities often stems from the interaction of diazepine derivatives with neurotransmitter systems in the central nervous system.[3]
The following diagram illustrates the relationship between the core this compound structure and its potential applications in drug discovery.
Caption: Role of this compound in drug discovery.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutics. Its straightforward, albeit not yet explicitly detailed for the parent compound, synthesis and the proven biological relevance of its derivatives make it an attractive scaffold for medicinal chemists. Further research into the synthesis of a diverse range of derivatives and their subsequent biological evaluation is warranted to fully exploit the therapeutic potential of this versatile chemical entity. Researchers and drug development professionals are encouraged to explore the derivatization of this core structure to uncover new lead compounds for a variety of disease targets.
References
- 1. scbt.com [scbt.com]
- 2. A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 329794-41-4: 4-Methyl-1,4-diazepan-5-one hydrochloride [cymitquimica.com]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Pathways to 1,4-Diazepan-5-one: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed synthetic routes for the preparation of 1,4-diazepan-5-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the synthesis of this important building block.
Introduction
This compound and its derivatives are key structural motifs in a wide range of biologically active compounds. Their unique seven-membered ring structure containing two nitrogen atoms makes them attractive for the development of novel therapeutics. This document details a reliable two-step synthetic pathway starting from the commercially available N-Boc-4-piperidone, involving a Schmidt rearrangement for ring expansion followed by a straightforward deprotection step.
Overview of the Synthetic Route
The primary synthetic strategy involves two key transformations:
-
Schmidt Reaction: Ring expansion of N-Boc-4-piperidone to N-Boc-1,4-diazepan-5-one.
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product, this compound.
This approach offers a practical and efficient method for the synthesis of the target compound.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Schmidt Reaction | N-Boc-4-piperidone | N-Boc-1,4-diazepan-5-one | Sodium Azide, Sulfuric Acid | Chloroform | 3 hours | 0 °C to RT | ~52% |
| 2 | Boc Deprotection | N-Boc-1,4-diazepan-5-one | This compound | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-4 hours | 0 °C to RT | High (>90%) |
Experimental Protocols
Step 1: Synthesis of N-Boc-1,4-diazepan-5-one via Schmidt Reaction
This protocol describes the ring expansion of N-Boc-4-piperidone using sodium azide in the presence of a strong acid.
Materials:
-
N-Boc-4-piperidone
-
Sodium Azide (NaN₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-4-piperidone (1.0 eq) in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (approx. 2.0 eq).
-
While maintaining the temperature at 0 °C, add sodium azide (1.5 eq) portion-wise over a period of 30 minutes. Caution: Hydrazoic acid (HN₃) is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford N-Boc-1,4-diazepan-5-one.
Step 2: Synthesis of this compound via Boc Deprotection
This protocol details the removal of the Boc protecting group from N-Boc-1,4-diazepan-5-one using trifluoroacetic acid.[1][2]
Materials:
-
N-Boc-1,4-diazepan-5-one
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-1,4-diazepan-5-one (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution (typically 20-50% v/v in DCM).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described in this application note.
References
Application Notes and Protocols: 1,4-Diazepan-5-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,4-diazepan-5-one, a valuable heterocyclic scaffold in organic synthesis and medicinal chemistry. This document details its application as a versatile building block for the preparation of a diverse range of derivatives, including those with significant biological activity. The protocols provided herein offer detailed experimental procedures for key transformations, and the accompanying data and diagrams are intended to facilitate the efficient use of this scaffold in research and drug discovery programs.
Introduction
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms and a ketone functionality. This scaffold is of particular interest in medicinal chemistry as it forms the core structure of numerous biologically active molecules. Derivatives of the broader 1,4-diazepine class have demonstrated a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1] The strategic placement of the nitrogen atoms and the carbonyl group allows for a variety of chemical modifications, making this compound an ideal starting material for the construction of compound libraries for high-throughput screening.
Key Applications in Organic Synthesis
The reactivity of this compound is centered around the two secondary amine functionalities and the ketone group. The secondary amines can be readily functionalized through N-alkylation and N-acylation reactions, while the carbonyl group can participate in condensation reactions.
N-Alkylation
The nitrogen atoms of the this compound ring can be alkylated to introduce a wide range of substituents. This modification is crucial for modulating the physicochemical properties and biological activity of the resulting molecules.
N-Acylation
N-acylation of this compound with various acylating agents, such as acid chlorides and anhydrides, provides access to a diverse set of amides. This reaction is fundamental in peptide chemistry and for the synthesis of compounds with improved metabolic stability.
Condensation Reactions
The ketone moiety of this compound can undergo condensation reactions with various activated methylene compounds, such as malononitrile, in a Knoevenagel-type condensation. This reaction is a powerful tool for carbon-carbon bond formation and the introduction of further functional groups.[2]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation of this compound
This protocol outlines a general method for the N-acylation of this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add triethylamine or DIPEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Knoevenagel Condensation of this compound
This protocol provides a method for the condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Piperidine or a Lewis acid catalyst (e.g., GaCl₃)
-
Anhydrous Toluene or solvent-free conditions
-
Ethanol
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq) and the active methylene compound (1.1 eq).
-
For solution-phase reaction, add anhydrous toluene and a catalytic amount of piperidine. For solvent-free conditions, add a catalytic amount of a Lewis acid like GaCl₃ and grind the mixture.[3]
-
Heat the reaction mixture (e.g., to 80 °C for solution-phase) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If in toluene, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure product.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the functionalization of this compound.
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 6 | 85 |
| 2 | Methyl iodide | K₂CO₃ | Acetonitrile | 4 | 92 |
| 3 | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 8 | 78 |
Table 1: Representative N-Alkylation Reactions of this compound.
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Et₃N | Dichloromethane | 3 | 90 |
| 2 | Acetyl chloride | Et₃N | Dichloromethane | 2 | 95 |
| 3 | Cbz-Cl | DIPEA | Dichloromethane | 4 | 88 |
Table 2: Representative N-Acylation Reactions of this compound.
| Entry | Active Methylene Compound | Catalyst | Conditions | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | Toluene, 80°C | 5 | 82 |
| 2 | Ethyl cyanoacetate | GaCl₃ | Solvent-free | 0.5 | 88 |
| 3 | Barbituric acid | Piperidine | Ethanol, reflux | 6 | 75 |
Table 3: Representative Condensation Reactions of this compound.
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates a general workflow for the diversification of the this compound scaffold.
Caption: General synthetic workflow for the derivatization of this compound.
Biological Signaling Pathway
Derivatives of this compound, particularly benzodiazepines, are known to modulate the activity of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[4] The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The straightforward functionalization of its nitrogen and carbonyl groups allows for the rapid generation of diverse molecular architectures with potential applications in drug discovery and materials science. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers utilizing this important scaffold.
References
Application of 1,4-Diazepan-5-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepan-5-one scaffold is a privileged seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic tractability make it a valuable building block for the development of novel therapeutic agents across various disease areas. This document provides an overview of its applications, quantitative data for select derivatives, and detailed experimental protocols for their synthesis and biological evaluation.
Introduction
The this compound core is a key constituent in a range of biologically active molecules. Derivatives of the broader 1,4-diazepine class, to which this compound belongs, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-HIV, anticancer, and psychotropic properties.[1][2] The seven-membered ring system offers a three-dimensional architecture that can effectively mimic peptide turns and present substituents in defined spatial orientations, making it an attractive scaffold for designing enzyme inhibitors and receptor modulators.[2]
Applications in Drug Discovery
The versatility of the this compound scaffold allows for its incorporation into a diverse array of molecular designs, targeting various biological pathways. Notable applications include:
-
Anticancer Agents: Derivatives incorporating the 1,4-diazepan moiety have shown promising cytotoxic activity against various cancer cell lines. These compounds can be further functionalized to enhance their potency and selectivity.
-
Antiviral Agents: The 1,4-diazepine nucleus has been explored for the development of antiviral drugs, including agents against HIV.[2]
-
Central Nervous System (CNS) Agents: The diazepine scaffold is famously present in numerous CNS-active drugs. The this compound core can be utilized to develop novel psychoactive compounds.[2]
-
Kinase Inhibitors: The structural features of diazepanones make them suitable for designing inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.
Data Presentation: Anticancer Activity of 1,4-Diazepan Derivatives
The following table summarizes the in vitro anticancer activity of a series of 7-(1,4-diazepan)-substituted[3][4]oxazolo[4,5-d]pyrimidines. The data is presented as GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values in micromolar (µM) concentrations against a panel of human cancer cell lines.
| Compound | Cancer Cell Line Subpanel | GI50 (µM) | TGI (µM) | LC50 (µM) |
| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[3][4]oxazolo-[4,5-d]-pyrimidine | Leukemia | 0.9 - 1.5 | 2.1 - 3.0 | 5.9 - 7.0 |
| Non-Small Cell Lung Cancer | 1.0 - 1.6 | 2.2 - 3.1 | 6.0 - 7.1 | |
| Colon Cancer | 1.1 - 1.7 | 2.3 - 3.2 | 6.1 - 7.2 | |
| CNS Cancer | 1.2 - 1.8 | 2.4 - 3.3 | 6.2 - 7.3 | |
| Melanoma | 1.3 - 1.9 | 2.5 - 3.4 | 6.3 - 7.4 | |
| Ovarian Cancer | 1.1 - 1.7 | 2.3 - 3.2 | 6.1 - 7.2 | |
| Renal Cancer | 1.0 - 1.6 | 2.2 - 3.1 | 6.0 - 7.1 | |
| Prostate Cancer | 1.2 - 1.8 | 2.4 - 3.3 | 6.2 - 7.3 | |
| Breast Cancer | 1.3 - 1.9 | 2.5 - 3.4 | 6.3 - 7.4 | |
| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[3][4]oxazolo[4,5-d]pyrimidine | Leukemia | 0.9 - 1.6 | 2.2 - 3.1 | 6.0 - 7.1 |
| Non-Small Cell Lung Cancer | 1.0 - 1.7 | 2.3 - 3.2 | 6.1 - 7.2 | |
| Colon Cancer | 1.1 - 1.8 | 2.4 - 3.3 | 6.2 - 7.3 | |
| CNS Cancer | 1.2 - 1.9 | 2.5 - 3.4 | 6.3 - 7.4 | |
| Melanoma | 1.3 - 1.9 | 2.6 - 3.5 | 6.4 - 7.5 | |
| Ovarian Cancer | 1.1 - 1.8 | 2.4 - 3.3 | 6.2 - 7.3 | |
| Renal Cancer | 1.0 - 1.7 | 2.3 - 3.2 | 6.1 - 7.2 | |
| Prostate Cancer | 1.2 - 1.9 | 2.5 - 3.4 | 6.3 - 7.4 | |
| Breast Cancer | 1.3 - 1.9 | 2.6 - 3.5 | 6.4 - 7.5 |
Data extracted from a study on 7-(1,4-diazepan)-substituted[3][4]oxazolo[4,5-d]pyrimidines, where the diazepan moiety is attached at the 7-position of the fused ring system.[5]
Experimental Protocols
Synthesis Protocol: General Procedure for 7-(1,4-Diazepan)-substituted[3][4]oxazolo[4,5-d]pyrimidines
This protocol describes a general method for the synthesis of the anticancer compounds mentioned in the data table.
Materials:
-
Appropriately substituted 7-chloro-[3][4]oxazolo[4,5-d]pyrimidine
-
1,4-Diazepane
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
A mixture of the substituted 7-chloro-[3][4]oxazolo[4,5-d]pyrimidine (1 equivalent), 1,4-diazepane (1.2 equivalents), and triethylamine (2 equivalents) in ethanol is stirred at reflux for 8-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 7-(1,4-diazepan)-substituted[3][4]oxazolo[4,5-d]pyrimidine derivative.
-
The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Biological Assay Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound derivative) dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells by pipetting up and down.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Hypothesized mechanism of action for anticancer activity.
References
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 2. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for N-Alkylation of 1,4-Diazepan-5-one
Introduction
N-substituted 1,4-diazepan-5-ones are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry and drug development. The nitrogen atoms within the diazepine ring system provide key points for structural modification, allowing for the synthesis of diverse compound libraries. N-alkylation, in particular, is a fundamental transformation that enables the introduction of various functional groups, which can significantly influence the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed experimental protocols for the N-alkylation of 1,4-diazepan-5-one, targeting researchers and scientists in the field of synthetic and medicinal chemistry.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct alkylation of the N-1 or N-4 position of this compound using an alkyl halide in the presence of a strong base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a common and effective combination.
Experimental Protocol
-
Preparation: A round-bottomed flask equipped with a magnetic stir bar is flame-dried under a vacuum and subsequently backfilled with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) is added to the flask. The flask is evacuated and backfilled with inert gas three times.
-
Solvent Addition: Anhydrous DMF is added to the flask to create a suspension of NaH (concentration of approximately 0.3-0.5 M). The mixture is cooled to 0 °C in an ice bath.
-
Deprotonation: A solution of this compound (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF is added dropwise to the NaH suspension. The reaction mixture is stirred at 0 °C for 1-2 hours to ensure complete deprotonation.
-
Alkylation: The desired alkyl halide (e.g., propargyl bromide, benzyl bromide, or an alkyl iodide; 1.3 equivalents) is added slowly to the reaction mixture at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 16-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the N-alkylated this compound.[1]
Data Summary
| Reagent/Parameter | Condition/Amount | Purpose |
| This compound | 1.0 equivalent | Starting material |
| Sodium Hydride (NaH) | 1.2 equivalents | Base for deprotonation |
| Alkyl Halide | 1.3 equivalents | Alkylating agent |
| Solvent | Anhydrous DMF | Reaction medium |
| Temperature | 0 °C to Room Temp. | Reaction condition |
| Reaction Time | 16 - 24 hours | Duration of alkylation |
Workflow Diagram
Caption: Workflow for Direct N-Alkylation.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is an excellent alternative to direct alkylation, especially for avoiding over-alkylation.[2] The process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.
Experimental Protocol
-
Preparation: To a stirred solution of this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane (DCM), or a 1:1 mixture) under an inert atmosphere, add the desired aldehyde or ketone (1.1 equivalents).
-
Iminium Formation: Add a catalytic amount of acetic acid (optional, to facilitate iminium ion formation). The reaction mixture is stirred at room temperature for 1-18 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: The reaction mixture is cooled to 0 °C. A reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise.[1][2][3]
-
Note: NaBH₃CN and NaBH(OAc)₃ are milder and can be added at the beginning of the reaction (one-pot procedure) as they selectively reduce the iminium ion in the presence of the carbonyl compound.[2]
-
-
Reaction: The mixture is allowed to warm to room temperature and stirred for an additional 2-12 hours. The reaction progress is monitored by TLC.
-
Quenching and Work-up: The reaction is quenched by the addition of water. If DCM was used as a solvent, the layers are separated. If methanol was used, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: The aqueous layer is extracted with the organic solvent (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography.
Data Summary
| Reagent/Parameter | Condition/Amount | Purpose |
| This compound | 1.0 equivalent | Starting material |
| Aldehyde/Ketone | 1.1 equivalents | Forms iminium intermediate |
| Reducing Agent | 1.5 equivalents | Reduces iminium ion |
| Solvent | Methanol, DCM | Reaction medium |
| Temperature | 0 °C to Room Temp. | Reaction condition |
| Reaction Time | 3 - 30 hours (total) | Duration of reaction |
Workflow Diagram
Caption: Workflow for N-Alkylation via Reductive Amination.
Protocol 3: Synthesis via Schmidt Ring Expansion
An alternative, indirect route to N-1-alkylated 1,4-diazepan-5-ones involves a two-step sequence starting from a 4-piperidone precursor. The first step is the N-alkylation of the 4-piperidone, followed by a Schmidt ring expansion reaction to form the seven-membered diazepanone ring.[4]
Experimental Protocol
Step 1: N-Alkylation of 4-Piperidone
-
Preparation: A mixture of a 4-piperidone derivative (e.g., 1-Boc-4-piperidone, 1.0 equivalent), the desired alkyl bromide (1.1 equivalents), and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) is prepared in a suitable solvent such as acetone or acetonitrile.
-
Reaction: The mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by TLC.
-
Work-up: After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over Na₂SO₄, and concentrated to give the crude N-alkyl-4-piperidone, which may be purified by chromatography if necessary.
Step 2: Schmidt Ring Expansion
-
Preparation: The N-alkyl-4-piperidone (1.0 equivalent) is dissolved in a mixture of concentrated sulfuric acid and chloroform at 0 °C.
-
Hydrazoic Acid Treatment: Sodium azide (NaN₃, 1.5-2.0 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. This in situ generation of hydrazoic acid is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.
-
Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 4-6 hours.
-
Quenching and Work-up: The reaction is carefully poured onto crushed ice and neutralized by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is basic.
-
Purification: The aqueous layer is extracted multiple times with chloroform or DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting crude product, the N1-alkyl-1,4-diazepan-5-one, is purified by silica gel column chromatography.[4]
Data Summary
| Reagent/Parameter | Condition/Amount (Step 1) | Condition/Amount (Step 2) |
| Starting Material | 4-Piperidone derivative | N-Alkyl-4-piperidone |
| Primary Reagent | Alkyl Bromide (1.1 eq) | Sodium Azide (1.5-2.0 eq) |
| Base/Acid | K₂CO₃ (2.0 eq) | Conc. H₂SO₄ |
| Solvent | Acetone or Acetonitrile | Chloroform |
| Temperature | Reflux | 0 °C to Room Temp. |
| Reaction Time | 12 - 24 hours | 5 - 8 hours |
Workflow Diagram
Caption: Workflow for Synthesis via Schmidt Ring Expansion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of 1,4-Diazepan-5-one in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features allow for diverse functionalization, leading to the development of novel therapeutics targeting a wide range of diseases. This document provides detailed application notes and protocols for the synthesis and evaluation of bioactive molecules derived from or containing the this compound core, with a focus on anticancer and antiviral agents.
Introduction
Derivatives of the 1,4-diazepine class of seven-membered nitrogen-containing heterocycles have garnered significant attention from chemists and pharmacologists due to their broad spectrum of biological and medicinal properties. These compounds are central to the development of psychoactive drugs that inhibit signals in the central nervous system.[1] The versatility of the 1,4-diazepine scaffold has led to its use in peptidomimetics and as a core moiety in various drug molecules.[1] The wide-ranging therapeutic applications of 1,4-diazepine derivatives, including their use as antimicrobial, anti-HIV, herbicidal, psychotropic, and anticancer agents, underscore their importance in drug discovery.[1]
Application Notes
The this compound moiety and its derivatives have demonstrated significant potential in the development of potent anticancer and antiviral agents. The flexible seven-membered ring allows for the precise spatial orientation of various substituents, facilitating interactions with biological targets.
Anticancer Applications:
Several studies have highlighted the antiproliferative properties of this compound derivatives. By incorporating this scaffold into larger, more complex molecules, researchers have developed compounds with significant growth inhibitory, cytostatic, and cytotoxic activities against a panel of human cancer cell lines. For instance, substitution at the diazepine nitrogens or fusion with other heterocyclic systems, such as oxazolopyrimidines, has yielded compounds with potent anticancer effects.[2]
Antiviral Applications:
The this compound scaffold has also been explored for the development of antiviral agents. Derivatives have been synthesized and shown to be active against various viruses, including Human Cytomegalovirus (HCMV) and Pseudorabies Virus (PrV). The mechanism of action for some of these compounds involves the inhibition of viral entry into host cells.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological activity of representative this compound derivatives from the literature.
Table 1: Anticancer Activity of 7-(1,4-diazepan)-substituted[1][3]oxazolo[4,5-d]pyrimidines [2]
| Compound | Cancer Subpanel | GI50 (µM) | TGI (µM) | LC50 (µM) |
| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][3]oxazolo-[4,5-d]-pyrimidine | Varies | 0.9 - 1.9 | 2.1 - 3.6 | 5.9 - 7.4 |
| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][3]oxazolo[4,5-d]pyrimidine | Varies | 0.9 - 1.9 | 2.1 - 3.6 | 5.9 - 7.4 |
GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition (cytostatic effect). LC50: Concentration for 50% cell kill (cytotoxic effect).
Table 2: Cytotoxic Activity of Benzo[b]pyrano[2,3-e][1][4]diazepine Derivatives
| Compound | Cell Line | IC50 (µM) |
| Analogue 9 | HCT-116 | 16.19 ± 1.35 |
| MCF-7 | 17.16 ± 1.54 |
IC50: Concentration for 50% inhibition of cell viability.
Table 3: Antiviral Activity of Diazadispiroalkane Derivatives
| Compound | Virus | EC50 (µM) | CC50 (µM) |
| 11826091 | HCMV | 8.95 ± 2.92 | 416.67 ± 0.09 |
| 11826236 | HCMV | 2.74 ± 0.95 | 321.00 ± 0.08 |
| 11826091 | PrV | 1.32 | >1000 |
| 11826236 | PrV | 0.55 | >1000 |
EC50: 50% effective concentration for viral inhibition. CC50: 50% cytotoxic concentration.
Experimental Protocols
This section provides detailed methodologies for the synthesis of bioactive this compound derivatives and the evaluation of their biological activity.
Synthesis Protocols
Protocol 1: Synthesis of t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one [1]
This protocol describes the nitrosation of a pre-synthesized this compound derivative.
Materials:
-
t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one
-
Ether
-
Hydrochloric acid (gas)
-
Water-ethanol mixture (1:1)
-
Sodium nitrite
Procedure:
-
Dissolve dry, powdered t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (1.47 g, 5 mmol) in ether (100 ml).
-
Pass HCl gas through the solution until the precipitation of the hydrochloride salt is complete.
-
Separate the solid hydrochloride salt by filtration, wash with ether, and dry.
-
Add the dry, powdered hydrochloride salt in portions (0.1 g) to a water-ethanol mixture (10 ml water; 10 ml ethanol) at 0–10°C in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture until the solid is dissolved.
-
Slowly add a concentrated aqueous solution of sodium nitrite with continuous stirring.
-
Continue stirring for an additional 30 minutes.
-
The separated solid nitroso derivative is filtered, washed with water, and dried.
Protocol 2: General Synthesis of Substituted 10-methyl-8-((substituted) amino)chromeno[3,4-b]thieno[2,3-e][1][4]diazepin-6(12H)-ones
This protocol outlines the synthesis of fused 1,4-diazepine derivatives.
Materials:
-
8-amino-10-methylchromeno[3,4-b]thieno[2,3-e][1][4]diazepin-6(12H)-one hydrochloride
-
Appropriate cyclic secondary amine (e.g., N-methylpiperazine)
-
Potassium carbonate
-
Toluene
Procedure:
-
In a 50 mL round-bottom flask, combine 8-amino-10-methylchromeno[3,4-b]thieno[2,3-e][1][4]diazepin-6(12H)-one hydrochloride (0.01 mol), the appropriate secondary amine (9 mL), potassium carbonate (2.0 mol), and toluene (15 mL).
-
Reflux the reaction mixture for 6 to 8 hours, monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature (20-25 °C).
-
Collect the formed solid by filtration.
-
Wash the solid with ethanol (10 mL) and then with water (10 mL).
-
Dry the product and crystallize from ethanol to obtain the desired compound.
Biological Assay Protocols
Protocol 3: In Vitro Anticancer Screening (MTT Assay)
This protocol is a general method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
The following diagrams illustrate key workflows and concepts related to the synthesis and application of this compound derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Synthetic pathways from a this compound scaffold to various classes of bioactive molecules.
Caption: A conceptual diagram illustrating the potential mechanism of action for anticancer this compound derivatives through the inhibition of key signaling pathways.
References
Application Notes and Protocols for 1,4-Diazepan-5-one as a Peptidomimetic Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 1,4-diazepan-5-one scaffold in peptidomimetic design and drug discovery. The following sections detail the synthesis, biological applications, and relevant experimental protocols for researchers interested in utilizing this versatile scaffold.
Introduction
The this compound core is a seven-membered heterocyclic ring containing two nitrogen atoms. This structure has garnered significant interest in medicinal chemistry as a privileged scaffold for the development of peptidomimetics. Its inherent conformational flexibility, allowing it to adopt chair and boat-like conformations, enables it to mimic secondary peptide structures such as β-turns and γ-turns. This mimicry is crucial for disrupting protein-protein interactions or for acting as a competitive inhibitor of enzymes that recognize specific peptide motifs. Derivatives of this scaffold, particularly benzodiazepines, have shown a wide range of biological activities, including anticancer, anti-HIV, and enzyme inhibitory properties.
Applications in Drug Discovery
Peptidomimetics based on the this compound scaffold have been successfully employed as inhibitors of key cellular signaling enzymes, demonstrating their therapeutic potential. Two prominent examples are the inhibition of farnesyltransferase and checkpoint kinase 1 (Chk1).
Inhibition of Farnesyltransferase and the Ras-Raf-MEK-ERK Signaling Pathway
Oncogenic Ras proteins are key drivers in many human cancers. For their proper function and localization to the cell membrane, they must undergo post-translational modification, beginning with farnesylation, a reaction catalyzed by farnesyltransferase (FTase). Benzodiazepine-based peptidomimetics have been developed as potent inhibitors of FTase. By mimicking the C-terminal CAAX motif of Ras, these compounds competitively inhibit the enzyme, preventing Ras farnesylation. This, in turn, disrupts the localization of Ras to the plasma membrane, thereby inhibiting the downstream Ras-Raf-MEK-ERK signaling cascade, which is critical for cell proliferation and survival. The benzodiazepine peptidomimetic BZA-5B has been shown to block the farnesylation of H-Ras and reverse the transformed morphology of cells expressing oncogenic H-Ras.[1]
Signaling Pathway Diagram: Inhibition of Ras Farnesylation and Downstream Signaling
Caption: Inhibition of Ras farnesylation by a this compound peptidomimetic.
Inhibition of Checkpoint Kinase 1 (Chk1)
Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that plays a critical role in the DNA damage response. In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest to allow time for DNA repair. Many cancer cells have a defective G1 checkpoint and are therefore highly reliant on the S and G2/M checkpoints regulated by Chk1. This makes Chk1 an attractive therapeutic target. This compound derivatives have been developed as potent and selective inhibitors of Chk1. By inhibiting Chk1, these compounds abrogate the S and G2/M checkpoints, forcing cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and cell death.
Logical Relationship Diagram: Chk1 Inhibition Workflow
Caption: Workflow of Chk1 inhibition leading to cancer cell death.
Data Presentation
Table 1: Inhibitory Activity of Benzodiazepine Peptidomimetics against Farnesyltransferase
| Compound | Scaffold | Modifications | Target | IC50 (nM) | Reference |
| Cys(BZA)Met | 3-amino-1-carboxymethyl-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one | - | Farnesyltransferase | 400 | [2] |
| N-Me-Cys(BZA)Met | 3-amino-1-carboxymethyl-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one | N-Methylation of cysteine amide | Farnesyltransferase | 0.3-1 | [2] |
| BZA-2B | Benzodiazepine peptidomimetic | Not specified | Farnesyltransferase | < 1 | [3] |
Table 2: Inhibitory Activity of 5,10-Dihydro-dibenzo[b,e][4][5]diazepin-11-one Derivatives against Chk1 Kinase
| Compound | Modifications | Target | IC50 (nM) | Reference |
| 46d | 2-(3-(3-methoxy-4-nitrophenyl)-11-oxo-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-8-yl)-N,N-dimethylacetamide | Chk1 | Potent (exact value not specified in abstract) | |
| 46b | (structure not fully detailed in abstract) | Chk1 | (data not specified in abstract) |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione Peptidomimetic Library
This protocol describes a general method for the solid-phase synthesis of a 1,4-benzodiazepine-2,5-dione library, a common core for peptidomimetics.
Materials:
-
Rink amide MBHA resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF.
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Diazepinedione Ring Formation: Specific protocols for the on-resin cyclization to form the 1,4-diazepine-2,5-dione ring will vary depending on the specific building blocks used but generally involve the deprotection of a side chain and subsequent intramolecular cyclization. This can be a spontaneous process following the cleavage of a protecting group.
-
Cleavage and Deprotection: After completion of the synthesis, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptidomimetic from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory activity of this compound derivatives against farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Mixture Preparation: In each well of the 384-well plate, add:
-
Test compound dilution or vehicle control (for positive and negative controls).
-
Recombinant farnesyltransferase.
-
Dansylated peptide substrate.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding FPP to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vitro Chk1 Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound derivatives on Chk1 kinase activity.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 peptide substrate (e.g., a synthetic peptide derived from Cdc25C)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microplate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Reaction Setup: In each well of the 384-well plate, add:
-
Test compound dilution or vehicle control.
-
Recombinant Chk1 enzyme.
-
Chk1 peptide substrate.
-
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the resulting luminescence.
-
Luminescence Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition of Chk1 activity for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
-
References
- 1. Resistance of K-RasBV12 proteins to farnesyltransferase inhibitors in Rat1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Catalytic Routes to 1,4-Diazepan-5-one: A Guide for Researchers
Application Notes and Protocols for the Synthesis of a Key Heterocyclic Scaffold
The 1,4-diazepan-5-one core is a significant seven-membered heterocyclic motif present in a variety of biologically active compounds and serves as a crucial building block in medicinal chemistry and drug development. The synthesis of this scaffold has been the focus of considerable research, leading to the development of several efficient catalytic methodologies. These approaches offer advantages in terms of yield, selectivity, and operational simplicity over traditional synthetic routes. This document provides detailed application notes and experimental protocols for the catalytic synthesis of 1,4-diazepan-5-ones, intended for researchers, scientists, and professionals in the field of drug development.
Ugi Four-Component Reaction Followed by Intramolecular Cyclization
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid assembly of complex molecules from simple starting materials. This multicomponent approach, followed by an intramolecular cyclization step, provides an efficient route to the this compound scaffold. The versatility of the Ugi reaction allows for the introduction of diverse substituents, making it highly attractive for the generation of compound libraries for drug discovery.
General Workflow
The general strategy involves the reaction of an amino acid, an aldehyde or ketone, an isocyanide, and a second amine (often as a bifunctional reagent containing a latent nucleophile or electrophile for the subsequent cyclization). The resulting Ugi product is then subjected to a deprotection and/or activation step to facilitate the intramolecular cyclization to form the desired this compound ring.
Caption: General workflow for the synthesis of 1,4-diazepan-5-ones via the Ugi-4CR followed by intramolecular cyclization.
Experimental Protocol: Synthesis of Substituted 1,4-Benzodiazepin-2,5-diones[1]
This protocol describes the synthesis of 1,4-benzodiazepine-2,5-diones, which are structurally related to 1,4-diazepan-5-ones, using an Ugi-deprotection-cyclization (UDC) strategy.
Step 1: Ugi Four-Component Reaction
-
To a solution of methyl anthranilate (1.0 mmol) in methanol (5 mL) is added the corresponding isocyanide (1.0 mmol), Boc-glycinal (1.0 mmol), and a carboxylic acid (1.0 mmol).
-
The reaction mixture is stirred at room temperature for 48 hours.
-
For microwave-assisted synthesis, the mixture is irradiated at 100 °C for 30 minutes.[1]
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
Step 2: Deprotection and Intramolecular Cyclization
-
The crude Ugi product is dissolved in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).
-
The solution is stirred at 40 °C overnight.
-
The reaction mixture is concentrated in vacuo, and the residue is purified by column chromatography on silica gel to afford the desired 1,4-benzodiazepine-2,5-dione.
| Entry | Isocyanide | Carboxylic Acid | Method | Yield (%) |
| 1 | Cyclohexyl isocyanide | Acetic acid | Conventional | 65 |
| 2 | tert-Butyl isocyanide | Propionic acid | Conventional | 72 |
| 3 | Cyclohexyl isocyanide | Acetic acid | Microwave | 85 |
| 4 | tert-Butyl isocyanide | Propionic acid | Microwave | 88 |
Table 1: Representative yields for the synthesis of 1,4-benzodiazepine-2,5-diones via the Ugi-deprotection-cyclization strategy.[2][1]
Palladium-Catalyzed Intramolecular C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful method for the formation of C-N bonds and are well-suited for the synthesis of nitrogen-containing heterocycles, including 1,4-diazepan-5-ones.[3] This approach typically involves the intramolecular cyclization of a suitably functionalized linear precursor containing an amine and an aryl or vinyl halide/triflate.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
References
- 1. Synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines using an efficient heteropolyacid-catalyzed procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
Solid-Phase Synthesis of 1,4-Diazepan-5-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 1,4-diazepan-5-one derivatives. This class of compounds is of significant interest in medicinal chemistry due to their potential as peptidomimetics and scaffolds for the development of novel therapeutics. The protocols outlined herein describe a robust method for the assembly of the this compound core on a solid support, allowing for the generation of diverse chemical libraries for screening and lead optimization.
Introduction
This compound derivatives are seven-membered heterocyclic compounds containing two nitrogen atoms, which are considered privileged structures in drug discovery. Their inherent structural features allow for the spatial presentation of substituents in a well-defined manner, mimicking peptide secondary structures such as β-turns. The solid-phase synthesis approach offers significant advantages for the construction of libraries of these molecules, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
The protocols described below are based on established solid-phase organic synthesis techniques and are intended to serve as a comprehensive guide for researchers in the field.
Applications in Drug Discovery
Derivatives of the this compound scaffold have potential applications in a wide range of therapeutic areas, including:
-
Oncology: As scaffolds for the development of inhibitors of protein-protein interactions (PPIs) involved in cancer signaling pathways.
-
Infectious Diseases: As a core for novel antibacterial and antiviral agents.
-
Neuroscience: For the development of modulators of central nervous system (CNS) targets.
-
Metabolic Diseases: As potential agents for the treatment of diabetes and obesity.
Experimental Protocols
This section details the step-by-step procedures for the solid-phase synthesis of this compound derivatives. The general strategy involves the sequential assembly of building blocks on a solid support, followed by cyclization and cleavage from the resin.
Materials and Equipment
-
Resin: Rink Amide MBHA resin (100-200 mesh, 1% DVB)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diisopropylethylamine (DIPEA), Piperidine
-
Reagents: Fmoc-protected amino acids, Bromoacetic acid, Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)
-
Equipment: Solid-phase synthesis vessel, Shaker, Filtration apparatus, High-performance liquid chromatography (HPLC) system, Mass spectrometer (MS)
Protocol 1: Resin Preparation and Loading of the First Building Block
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of the First Amino Acid:
-
Pre-activate a solution of Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF for 15 minutes.
-
Add the pre-activated solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional): Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap any unreacted amino groups.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Chain Elongation
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of Bromoacetic Acid:
-
Add a solution of bromoacetic acid (5 eq.) and DIC (5 eq.) in DCM to the resin.
-
Shake the reaction mixture for 4 hours at room temperature.
-
-
Washing: Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
Protocol 3: Cyclization and Cleavage
-
Intramolecular Cyclization:
-
Suspend the resin in DMF.
-
Add DIPEA (10 eq.) to the suspension.
-
Shake the reaction mixture at 50°C for 16 hours to effect intramolecular nucleophilic substitution and cyclization.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the crude product under vacuum.
-
Protocol 4: Purification and Analysis
-
Purification: Purify the crude product by preparative reverse-phase HPLC.
-
Analysis: Characterize the purified product by analytical HPLC and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a small library of this compound derivatives using the protocols described above.
| Compound ID | R¹ Substituent | R² Substituent | Molecular Weight ( g/mol ) | Overall Yield (%) | Purity (%) |
| DZP-001 | H | Benzyl | 218.28 | 45 | >95 |
| DZP-002 | H | Isopropyl | 170.24 | 52 | >95 |
| DZP-003 | Methyl | Benzyl | 232.31 | 41 | >95 |
| DZP-004 | Methyl | Isopropyl | 184.27 | 48 | >95 |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound derivatives.
General Reaction Scheme
Caption: General reaction scheme for the solid-phase synthesis of 1,4-diazepan-5-ones.
Application Notes and Protocols: 1,4-Diazepan-5-one in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the 1,4-diazepan-5-one scaffold in the development of enzyme inhibitors, with a focus on Glycogen Synthase Kinase-3β (GSK-3β) and Hepatitis C Virus (HCV) NS5B Polymerase. Detailed protocols for enzymatic assays and visualizations of relevant signaling pathways are included to facilitate further research and drug discovery efforts.
Introduction to this compound as a Privileged Scaffold
The this compound core is a seven-membered heterocyclic ring containing two nitrogen atoms. This structure serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and the ability to introduce diverse substituents at multiple positions.[1] Derivatives of this and related diazepine structures have been investigated for a wide range of biological activities, including as anticancer, antiviral, and antimicrobial agents.[2] Their ability to mimic peptide bonds and present functional groups in specific three-dimensional orientations makes them attractive candidates for the design of enzyme inhibitors.
Application in GSK-3β Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[3][4] Dysregulation of GSK-3β activity is implicated in various diseases such as Alzheimer's disease, type 2 diabetes, and certain cancers.[4][5] Consequently, GSK-3β has emerged as a significant therapeutic target.
A study on diazepino-quinoline derivatives, which incorporate a diazepine ring system, has identified potent GSK-3β inhibitors.[6] This highlights the potential of diazepine-based scaffolds in targeting this key enzyme.
Quantitative Data: Inhibition of GSK-3β
The following table summarizes the inhibitory activity of a diazepino-quinoline derivative against GSK-3β.
| Compound ID | Structure (Core) | Target Enzyme | IC50 (µM) | Assay Method | Reference |
| 102 | Diazepino-quinoline | GSK-3β | 0.114 | Z'-LYTE Kinase Assay | [6] |
Signaling Pathway of GSK-3β Inhibition
GSK-3β is a constitutively active kinase that is inhibited by upstream signals, such as the PI3K/Akt pathway. In the absence of inhibitory signals, GSK-3β phosphorylates and targets various substrates, including β-catenin, for degradation. Inhibition of GSK-3β, for instance by a this compound derivative, prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes involved in cell proliferation and survival.
Experimental Protocol: Z'-LYTE™ Kinase Assay for GSK-3β Inhibition
This protocol is adapted for determining the IC50 value of a this compound derivative against GSK-3β using a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
Z'-LYTE™ Ser/Thr 9 Peptide (substrate)
-
ATP
-
This compound test compound
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Development Reagent
-
Stop Reagent
-
384-well assay plates
-
Microplate reader with FRET capability (e.g., excitation at 400 nm, emission at 445 nm and 520 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in 100% DMSO. A typical starting concentration is 1 mM, followed by 10-point, 3-fold serial dilutions.
-
Kinase Reaction: a. To the wells of a 384-well plate, add 2.5 µL of the test compound dilutions in DMSO. For controls, add 2.5 µL of DMSO. b. Add 5 µL of a 2X GSK-3β enzyme and 2X Z'-LYTE™ Ser/Thr 9 Peptide substrate mix prepared in Kinase Buffer. c. Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (prepared in Kinase Buffer). The final ATP concentration should be at or near the Km for GSK-3β. d. Shake the plate for 60 seconds and incubate at room temperature for 1 hour.
-
Development Reaction: a. Add 5 µL of the Development Reagent to each well. b. Shake the plate for 60 seconds and incubate at room temperature for 1 hour. This step allows for the cleavage of the non-phosphorylated peptide by a protease, disrupting FRET.
-
Reaction Termination and Signal Reading: a. Add 5 µL of Stop Reagent to each well. b. Read the plate on a microplate reader, measuring the emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Data Analysis: a. Calculate the emission ratio (445 nm / 520 nm) for each well. b. Determine the percent inhibition based on the control wells (0% inhibition with DMSO, 100% inhibition with no enzyme). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of inhibitors targeting glycogen synthase kinase-3β for human diseases: Strategies to improve selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,4-Diazepan-5-one Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,4-diazepan-5-one scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The seven-membered diazepine ring system is a privileged structure found in pharmaceuticals targeting the central nervous system, such as anxiolytcis and antipsychotics. The introduction of a defined stereocenter within this core can lead to improved potency, selectivity, and pharmacokinetic profiles, making asymmetric synthesis a critical tool for the development of novel therapeutics.
This document provides detailed protocols for the asymmetric synthesis of chiral this compound analogues, focusing on two key stages: the construction of the chiral diazepanone core from an amino acid precursor and the subsequent enantioselective alkylation to introduce further complexity. As a relevant biological context, the signaling pathway of the orexin receptor, a target for diazepane-containing drugs like Suvorexant, is also detailed.
I. Asymmetric Synthesis of a Chiral this compound Precursor
A robust method for the synthesis of the chiral this compound core involves the use of readily available chiral building blocks, such as amino acids. The following protocol describes a multi-step synthesis starting from (R)-3-aminobutyric acid to yield a key chiral diazepanone intermediate.[1][2]
Experimental Workflow: Synthesis of Chiral this compound Precursor
Caption: Workflow for the synthesis of the chiral diazepanone precursor.
Detailed Protocol: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione[1]
Step 1: Synthesis of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid
-
To a solution of (R)-3-aminobutyric acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, add triethylamine (Et3N, 2.5 eq).
-
Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Step 2: Synthesis of the Acyclic Precursor
-
Dissolve the (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq), N-benzyl glycine ethyl ester (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Stir the mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the acyclic precursor.
Step 3: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
-
Dissolve the acyclic precursor from Step 2 in ethyl acetate and treat with a solution of HCl in ethyl acetate (e.g., 4M) to remove the Boc protecting group. Stir for 1-2 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.
-
Dissolve the salt in a suitable solvent like methanol and add a base such as sodium methoxide (CH3ONa, 1.5 eq).
-
Heat the mixture to reflux (approximately 58 °C) for 4-6 hours to effect intramolecular cyclization.
-
Cool the reaction, neutralize, and extract the product with an organic solvent.
-
Purify the crude product by chromatography to yield the desired chiral diazepanedione.
II. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation
This protocol details the enantioselective introduction of an allyl group at the C3 position of a this compound, creating a chiral quaternary center. The method, developed by Sercel, Sun, and Stoltz, utilizes a palladium catalyst with a chiral ligand.[2]
Experimental Workflow: Asymmetric Allylic Alkylation
Caption: Workflow for the Pd-catalyzed asymmetric allylic alkylation.
Detailed Protocol: General Procedure for Asymmetric Allylic Alkylation[2]
-
To an oven-dried vial, add the this compound substrate (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.025 eq), and the chiral ligand (e.g., (S)-t-Bu-PHOX, 0.075 eq).
-
Evacuate and backfill the vial with argon three times.
-
Add the allylic ester (e.g., allyl cyanoacetate, 1.2 eq) and a nonpolar solvent (e.g., methylcyclohexane).
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantioenriched gem-disubstituted diazepanone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data
The following table summarizes the results for the palladium-catalyzed asymmetric allylic alkylation of various this compound substrates.
| Entry | Substrate (Protecting Group) | Allyl Source | Yield (%) | ee (%) |
| 1 | Benzoyl | Allyl cyanoacetate | >99 | 90 |
| 2 | p-Anisoyl | Allyl cyanoacetate | 95 | 95 |
| 3 | Benzoyl | Cinnamyl acetate | 85 | 88 |
| 4 | p-Anisoyl | Crotyl acetate | 92 | 93 |
Data extracted from Sercel, Z. P., Sun, A. W., & Stoltz, B. M. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters, 21(22), 9158–9161.[2]
III. Biological Context: Orexin Signaling Pathway
An analogue of the compounds synthesized by the described methods is Suvorexant, an FDA-approved drug for insomnia. Suvorexant acts as a dual orexin receptor antagonist (DORA).[1][2] Orexins (also known as hypocretins) are neuropeptides that regulate wakefulness. By blocking the binding of orexin A and orexin B to their receptors, OX1R and OX2R, Suvorexant and its analogues suppress the wake-promoting signals in the brain, thereby facilitating the onset and maintenance of sleep.[3][4]
Orexin Receptor Signaling Cascade
Orexin receptors are G-protein coupled receptors (GPCRs). Their activation by orexin peptides initiates a cascade of intracellular events.[5][6][7][8]
Caption: Simplified orexin signaling pathway and its antagonism.
The binding of orexins to their receptors primarily activates the Gq class of G-proteins.[6][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC leads to neuronal excitation and the promotion of wakefulness.[6][7][8] Chiral this compound analogues, like Suvorexant, by acting as antagonists at the orexin receptors, prevent this signaling cascade and thus promote sleep.[3][4]
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expedient one-pot synthesis of novel chiral 2-substituted 5-phenyl-1,4-benzodiazepine scaffolds from amino acid-derived amino nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Diazepan-5-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-diazepan-5-one and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to the purity of starting materials. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are not fully consumed, consider extending the reaction time or moderately increasing the temperature.
-
Suboptimal Temperature: Temperature is a critical parameter. Both excessively high or low temperatures can be detrimental to the reaction yield. It is advisable to experiment with a range of temperatures to identify the optimal condition for your specific substrates.[1]
-
Incorrect Stoichiometry: The molar ratio of your reactants is crucial. Ensure accurate measurement and stoichiometry of the starting materials. A slight excess of one reactant, such as the amine component, can sometimes drive the reaction to completion.[1]
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Catalyst Issues: The choice and concentration of the catalyst can significantly impact the yield. For syntheses involving cyclization, common catalysts include acetic acid, p-toluenesulfonic acid, or various Lewis acids.[1] The efficiency of different catalysts can vary, as shown in the synthesis of related diazepine derivatives where heteropolyacids were used.[2] Optimizing the catalyst loading is a key step in improving the yield.[1]
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Poor Quality of Reagents or Solvents: The purity of your starting materials and the dryness of your solvents are paramount. Impurities can lead to unwanted side reactions, and the presence of water can interfere with reactions that are sensitive to moisture. Always use reagents of appropriate purity and ensure solvents are properly dried.
Question 2: I am observing significant side product formation in my reaction. How can I minimize these?
Answer: The formation of side products is a common challenge. Identifying the nature of the side products is the first step toward mitigating their formation.
-
Over-alkylation: In syntheses involving N-alkylation, over-alkylation to form di- or tri-alkylated products can be a significant issue.[1] To minimize this, consider the following strategies:
-
Controlled Addition of Reagents: A slow, dropwise addition of the alkylating agent or aldehyde/ketone at a controlled temperature (e.g., 0 °C) can help in minimizing over-alkylation.[1]
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Choice of Reducing Agent: In reductive amination routes, using a milder reducing agent like sodium triacetoxyborohydride (STAB) can offer better control compared to stronger agents like sodium borohydride.[1]
-
Protecting Groups: If selective mono-alkylation is desired, employing a protecting group strategy on one of the amine functionalities of the diazepine precursor can be an effective approach.[1]
-
-
Side Reactions of Starting Materials: If your starting materials are unstable under the reaction conditions, they may decompose or participate in unintended side reactions.[1] In such cases, exploring milder reaction conditions or using protecting groups for sensitive functionalities can be beneficial.[1] For instance, pre-forming an imine before the cyclization step can sometimes lead to a cleaner reaction and better yield.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and its derivatives?
A1: The synthesis of the 1,4-diazepine core can be achieved through various methods. A prevalent approach involves the condensation of a suitable diamine with a dicarbonyl compound or its equivalent. For substituted 1,4-diazepan-5-ones, multi-component reactions and solid-phase synthesis techniques have also been developed to generate libraries of derivatives.[3] One specific example is the synthesis of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, which involves the reaction of an appropriate precursor with sodium nitrite.[4]
Q2: How does the choice of catalyst affect the synthesis?
A2: The catalyst plays a pivotal role in the synthesis of diazepine rings, often by activating the substrates and facilitating the key bond-forming steps. For instance, in the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, Keggin-type heteropolyacids have been shown to be effective catalysts, leading to high yields and short reaction times.[2] The catalytic activity was found to be dependent on the composition of the catalyst, with H₅PMo₁₀V₂O₄₀ showing the best performance in one study.[2] The use of a catalyst can significantly improve reaction efficiency compared to uncatalyzed reactions.[2]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3: To monitor the progress of the reaction, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. For the characterization of the final product, a combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl group of the lactam.
-
Melting Point Analysis: To assess the purity of the solid product.
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X-ray Crystallography: For unambiguous determination of the three-dimensional structure, as demonstrated in the characterization of some 1,4-diazepine derivatives.[4]
Quantitative Data
Table 1: Effect of Catalyst on the Yield of 1,5-Benzodiazepine Derivatives *
| Catalyst | Time (min) | Yield (%) |
| H₃PW₁₂O₄₀ | 120 | 75 |
| H₃PMo₁₂O₄₀ | 90 | 80 |
| H₄PMo₁₁VO₄₀ | 60 | 85 |
| H₆PMo₉V₃O₄₀ | 45 | 90 |
| H₅PMo₁₀V₂O₄₀ | 30 | 95 |
*Data adapted from a study on the synthesis of 1,5-benzodiazepine derivatives, which is structurally related to this compound. The trend highlights the significant impact of catalyst choice on reaction efficiency.[2]
Table 2: Product Distribution in Reductive Amination for Tri-substituted Diazepane Derivatives *
| Aldehyde Substituent | Desired Tri-alkylated Product Yield (%) | Di-alkylated Side Product (%) | Mono-alkylated Side Product (%) |
| 4-methoxybenzyl | ~60 | ~30 | ~10 |
| 4-ethoxybenzyl | ~75 | ~20 | ~5 |
| 3-methoxybenzyl | ~55 | ~35 | ~10 |
*Data adapted from a study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, illustrating the challenge of over-alkylation.[1]
Experimental Protocols
Protocol 1: Synthesis of t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one [4]
-
Preparation of the Hydrochloride Salt:
-
Dissolve dry, powdered t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (5 mmol) in ether (100 ml).
-
Pass HCl gas through the solution until the precipitation of the white solid hydrochloride salt is complete.
-
Separate the solid by filtration, wash with ether, and dry.
-
-
Nitrosation Reaction:
-
Add the dry, powdered hydrochloride salt in portions (0.1 g) to a water-ethanol mixture (10 ml water; 10 ml ethanol) at 0–10°C in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the contents until the solid is completely dissolved.
-
While stirring, add a solution of NaNO₂ (20 mmol) in water (10 mL) dropwise over a period of 1 hour at 0–10°C.
-
Filter the precipitated white solid through a Buchner funnel and wash with water.
-
Combine the organic extracts and dry over Na₂SO₄.
-
Recrystallize the product from dichloromethane and petroleum ether (60–80°C).
-
Protocol 2: Mitigation of Over-alkylation by Controlled Addition in Reductive Amination [1]
-
Dissolve the 1,4-diazepane precursor (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
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In a separate flask, prepare a solution of the aldehyde or ketone (1.1 equivalents) in the same solvent.
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Add the aldehyde/ketone solution dropwise to the cooled diazepine solution over 30-60 minutes with vigorous stirring.
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After the addition is complete, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives via reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Diazepan-5-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1,4-Diazepan-5-one. The information is targeted towards researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
Due to its polar nature, containing two nitrogen atoms and a ketone group, this compound can be challenging to purify using standard methods. Key issues include high water solubility, which complicates aqueous extractions, and strong interactions with silica gel, which can lead to poor separation during column chromatography.
Q2: Which purification techniques are most effective for this compound?
The most successful purification strategies for polar lactams like this compound typically involve:
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Recrystallization: Ideal for obtaining high-purity material if a suitable solvent system can be identified.
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Column Chromatography: Often requires polar mobile phases or alternative stationary phases like alumina or reversed-phase silica.
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Acid-Base Extraction: Can be used to separate the basic diazepanone from non-basic impurities.
Q3: My compound appears to be a salt (e.g., hydrochloride). How does this affect purification?
If this compound is protonated and exists as a salt, its solubility characteristics will be significantly different. It will likely be highly soluble in water and insoluble in most organic solvents. Purification in this form might involve washing the solid salt with an appropriate organic solvent to remove non-polar impurities. To use methods like standard silica gel chromatography or extraction, the salt must first be neutralized with a base (e.g., NaHCO₃, Et₃N) to generate the free base form.
Troubleshooting Guide
Issue 1: Poor Separation or Tailing during Silica Gel Chromatography
Your Thin Layer Chromatography (TLC) or column chromatography shows significant tailing or smearing of the product spot, leading to impure fractions.
Root Cause: The basic nitrogen atoms in the diazepane ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction leads to slow, uneven elution and peak tailing.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (NH₃), into the mobile phase (typically 0.5-2% by volume). This deactivates the acidic sites on the silica gel, resulting in sharper peaks and better separation.
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Silica (C18): If the compound is sufficiently polar, reversed-phase chromatography using a mobile phase like water/acetonitrile or water/methanol can be effective.
-
Issue 2: Product is Lost in the Aqueous Layer During Extraction
After a reaction quench or workup, you are unable to efficiently extract your product from the aqueous layer into a standard organic solvent like ethyl acetate or dichloromethane.
Root Cause: this compound is a polar molecule with good water solubility, especially if the aqueous phase is acidic (leading to protonation and salt formation).
Solutions:
-
Increase the Ionic Strength ("Salting Out"): Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.
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Use a More Polar Extraction Solvent: Employ a more polar solvent such as n-butanol or a mixture of dichloromethane and isopropanol (e.g., 3:1) for the extraction.
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Ensure the Aqueous Layer is Basic: Before extracting the free base, ensure the pH of the aqueous layer is basic (pH 9-11) by adding a base like sodium carbonate or dilute sodium hydroxide. This suppresses the protonation of the nitrogen atoms and reduces water solubility.
Issue 3: Difficulty with Crystallization
The crude product oils out or fails to crystallize from a variety of solvents.
Root Cause: The presence of impurities can inhibit crystal lattice formation. Alternatively, the compound may have high solubility in the chosen solvent even at low temperatures, or it may be an amorphous solid or oil by nature.
Solutions:
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Improve Purity First: First, attempt to remove major impurities by performing a quick filtration through a plug of silica or alumina, or by performing an acid-base extraction.
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Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, dichloromethane) and then slowly add an "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, hexanes, pentane) until persistent turbidity is observed. Warming the solution to redissolve the solid and then allowing it to cool slowly can promote crystal growth.
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Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
This protocol is designed to purify this compound by mitigating its interaction with the silica gel stationary phase.
1. Mobile Phase Preparation:
- Select an appropriate solvent system based on TLC analysis (e.g., 95:5 Dichloromethane/Methanol).
- To this mixture, add 1% triethylamine (Et₃N) by volume. For every 100 mL of eluent, add 1 mL of Et₃N.
2. Column Packing:
- Pack a glass column with silica gel using the prepared mobile phase (the "wet slurry" method is recommended).
- Ensure the column is packed uniformly to avoid channeling.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase.
- Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
4. Elution and Fraction Collection:
- Elute the column with the basic-modified mobile phase.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation:
- Combine the pure fractions and remove the solvent using a rotary evaporator.
- Note: Triethylamine is volatile and should be removed under high vacuum, but trace amounts of its salts may remain if the crude material was acidic.
Data Summary
The choice of chromatographic conditions significantly impacts purification efficiency. The following table summarizes common solvent systems used for the purification of polar, nitrogen-containing heterocyclic compounds.
| Stationary Phase | Mobile Phase System (Example Ratios) | Target Impurities | Key Considerations |
| Silica Gel | Dichloromethane / Methanol (98:2 to 90:10) + 1% Et₃N | Less polar impurities | Et₃N is crucial to prevent peak tailing. |
| Alumina (Neutral) | Ethyl Acetate / Hexanes (50:50 to 100:0) | Non-polar to moderately polar impurities | Good for compounds that are sensitive to acid. |
| Reversed-Phase (C18) | Acetonitrile / Water (10:90 to 50:50) | More polar impurities | Requires removal of water from product fractions. |
Visual Workflows
Below are diagrams illustrating decision-making processes for purification and troubleshooting.
Caption: Purification strategy selection workflow.
Caption: Troubleshooting peak tailing in chromatography.
Technical Support Center: Functionalization of 1,4-Diazepan-5-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of the 1,4-diazepan-5-one scaffold.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical modification of this compound.
Issue 1: Low Yield in N-Alkylation or N-Acylation Reactions
Question: I am observing low yields in the N-alkylation or N-acylation of my this compound substrate. What are the potential causes and how can I improve the reaction efficiency?
Answer:
Low yields in N-functionalization reactions of 1,4-diazepan-5-ones can stem from several factors, including steric hindrance, the reactivity of the electrophile, and suboptimal reaction conditions. Here are some troubleshooting steps:
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Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. For N-alkylation, a stronger base might be necessary to fully deprotonate the amide nitrogen (N1) or the secondary amine (N4). For selective functionalization, the choice of base can influence which nitrogen is more reactive. The polarity of the solvent can also affect the solubility of the reactants and the reaction rate.
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Activation of the Electrophile: In cases of N-acylation with less reactive acylating agents, the use of coupling agents can enhance the reaction rate and yield.
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Protecting Group Strategy: If you are aiming for selective functionalization at a specific nitrogen, employing an orthogonal protecting group strategy is essential.[1] For instance, one nitrogen can be protected with a Boc group (acid-labile) while the other is functionalized, and vice versa.[1]
-
Reaction Temperature and Time: Optimizing the reaction temperature and duration is crucial. Some reactions may require heating to overcome activation energy barriers, while others might need to be run at lower temperatures to prevent side reactions. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.
Quantitative Data on N-Alkylation Conditions:
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |
| This compound | Ethyl iodide | NaH | THF | 25 | 6 | 85 |
| 4-Boc-1,4-diazepan-5-one | Methyl iodide | NaH | DMF | 0 to 25 | 4 | 92 |
Experimental Protocol: N-Benzylation of this compound
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To a solution of this compound (1 mmol) in acetonitrile (10 mL), add potassium carbonate (2.5 mmol).
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Add benzyl bromide (1.2 mmol) to the mixture.
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Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated product.
Issue 2: Formation of Multiple Products in Functionalization Reactions
Question: My reaction is producing a mixture of mono- and di-substituted products, as well as isomers. How can I improve the selectivity of my this compound functionalization?
Answer:
The presence of two reactive nitrogen atoms in the this compound core often leads to challenges in achieving selective functionalization.
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Protecting Groups: The most effective way to ensure selective functionalization is to use a protecting group strategy.[1] By protecting one nitrogen atom, you can direct the functionalization to the other. Orthogonal protecting groups, such as Boc and Cbz, allow for the sequential functionalization of both nitrogens.[1]
-
Stoichiometry Control: Carefully controlling the stoichiometry of the electrophile can favor mono-functionalization. Using a slight excess of the limiting reactant (the diazepanone) can help minimize di-substitution.
-
Reaction Conditions: The reaction conditions, including the choice of base, solvent, and temperature, can influence the relative reactivity of the two nitrogen atoms. For instance, the less hindered secondary amine at the 4-position is often more nucleophilic than the amide nitrogen at the 1-position under neutral or mildly basic conditions.
Logical Workflow for Selective Functionalization:
Caption: Decision workflow for selective functionalization of this compound.
Issue 3: Difficulty in Purification of the Final Product
Question: I am struggling to purify my functionalized this compound derivative. What purification techniques are most effective?
Answer:
Purification of diazepanone derivatives can be challenging due to their polarity and potential for multiple substitution products.
-
Column Chromatography: This is the most common method for purifying these compounds. A careful selection of the eluent system is key. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective. The polarity of the eluent should be adjusted based on the polarity of the product and impurities.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[2][3] The choice of solvent for recrystallization is critical and may require some screening.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used. This technique offers higher resolution than standard column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for this compound, and what are their deprotection conditions?
A1: The most common protecting groups for the nitrogen atoms in this compound are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1] These are popular due to their stability and the orthogonal nature of their deprotection conditions.[1]
-
Boc (tert-butoxycarbonyl):
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Protection: React the diazepanone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate.
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Deprotection: The Boc group is labile under acidic conditions. It can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
-
-
Cbz (benzyloxycarbonyl):
-
Protection: React with benzyl chloroformate (Cbz-Cl) in the presence of a base.
-
Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) in a solvent like methanol or ethanol.
-
Protecting Group Strategies:
Caption: Common protection and deprotection pathways for this compound.
Q2: How can I confirm the successful functionalization and determine the position of substitution on the this compound ring?
A2: A combination of spectroscopic techniques is essential for characterizing the functionalized products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the introduced functional group and shifts in the signals of the diazepanone core protons will indicate successful functionalization. For N-substitution, a change in the chemical shift and multiplicity of the protons adjacent to the nitrogen atoms is expected.
-
¹³C NMR: The appearance of new carbon signals from the added group and shifts in the signals of the diazepanone ring carbons provide further confirmation.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the position of functionalization by observing correlations between protons and carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Changes in the IR spectrum, such as the appearance or disappearance of N-H stretching bands or changes in the carbonyl stretching frequency, can indicate functionalization.
Spectroscopic Data for a Model Compound (4-Benzyl-1,4-diazepan-5-one):
| Technique | Key Observations |
| ¹H NMR | Appearance of aromatic protons (7.2-7.4 ppm) and a benzylic CH₂ singlet (~3.6 ppm). Disappearance of one N-H proton signal. |
| ¹³C NMR | Appearance of aromatic carbon signals (127-138 ppm) and a benzylic CH₂ carbon signal (~58 ppm). |
| HRMS | Calculated m/z for C₁₂H₁₆N₂O [M+H]⁺ matches the observed value. |
| IR (cm⁻¹) | Presence of a remaining N-H stretch (~3300 cm⁻¹) and a C=O stretch (~1650 cm⁻¹). |
Experimental Protocol: Boc Protection of this compound
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Dissolve this compound (1 mmol) in a mixture of dioxane (10 mL) and water (5 mL).
-
Add sodium bicarbonate (3 mmol).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 mmol) in dioxane (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
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Once the starting material is consumed, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel.
Q3: Are there any known side reactions to be aware of during the functionalization of this compound?
A3: Yes, several side reactions can occur depending on the reaction conditions and the reagents used.
-
Over-alkylation/acylation: As mentioned, the presence of two reactive nitrogens can lead to di-substituted byproducts if the stoichiometry and reaction conditions are not carefully controlled.
-
Ring-opening: Under harsh acidic or basic conditions, the amide bond in the diazepanone ring can be susceptible to hydrolysis, leading to ring-opened products.
-
Racemization: If the diazepanone core is chiral, harsh reaction conditions (strong base or high temperatures) could potentially lead to racemization at stereocenters adjacent to carbonyl groups or nitrogen atoms.
-
Rearrangement: While less common for this specific scaffold, seven-membered rings can sometimes undergo rearrangements under certain conditions. Careful structural characterization of the product is always recommended. An unexpected seven-membered ring formation has been observed in the synthesis of related nucleoside-peptide antibiotics.[4]
References
Technical Support Center: Optimization of Reaction Conditions for 1,4-Diazepan-5-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 1,4-Diazepan-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing the this compound core involve intramolecular cyclization of β-amino acid derivatives and the Schmidt rearrangement of piperidin-4-ones. Condensation reactions between a diamine and a suitable three-carbon synthon are also employed.
Q2: My reaction to synthesize this compound is showing low yield. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors. Incomplete cyclization is a common issue, often due to the presence of water, an inappropriate catalyst, or non-optimal reaction temperature.[1] Side reactions, such as polymerization, especially at higher concentrations, can also significantly reduce the yield of the desired product.[1] Careful control of stoichiometry is crucial, as an imbalance in reactants can lead to the formation of undesired side products.
Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What could these impurities be?
A3: Multiple spots on a TLC plate typically indicate the presence of unreacted starting materials, reaction intermediates, and side products. Common impurities in the synthesis of diazepanone rings include products from competing cyclization pathways that can form undesired ring sizes.[1] In reactions involving N-alkylation, over-alkylation can lead to a mixture of mono- and di-substituted products.[1]
Q4: How can I effectively purify the final this compound product?
A4: Purification strategies depend on the physical properties of your product and the nature of the impurities. Column chromatography on silica gel is a standard and effective technique for separating this compound from closely related impurities. Recrystallization from a suitable solvent system can also be employed if the product is a solid and the impurities have different solubilities.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting materials.
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Very low isolated yield of this compound.
Troubleshooting Workflow:
Issue 2: Formation of Multiple Products (Side Reactions)
Symptoms:
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LC-MS or NMR analysis of the crude product shows a mixture of several compounds.
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Difficulty in purifying the desired product.
Troubleshooting Workflow:
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Substituted 1,4-Diazepines
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H₃PW₁₂O₄₀ (1) | Ethanol | Reflux | 10 | 72 | [2] |
| 2 | H₃PMo₁₂O₄₀ (1) | Ethanol | Reflux | 5 | 69 | [2] |
| 3 | H₄PMo₁₁VO₄₀ (1) | Ethanol | Reflux | 3 | 70 | [2] |
| 4 | H₅PMo₁₀V₂O₄₀ (1) | Ethanol | Reflux | 0.5 | 85 | [2] |
| 5 | H₆PMo₉V₃O₄₀ (1) | Ethanol | Reflux | 1 | 83 | [2] |
| 6 | CF₃COOH (cat.) | Ethanol | Reflux | 2.5 | 60 | [2] |
Data is for the synthesis of a substituted 1,4-diazepine derivative and is representative of general trends.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-1,4-diazepan-5-one via Schmidt Rearrangement
This protocol describes the synthesis of a substituted this compound from the corresponding piperidin-4-one.
Materials:
-
1-Benzyl-piperidin-4-one
-
Sulfuric acid
-
Dichloromethane
-
Sodium azide
-
Ammonium hydroxide (15%)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a flask equipped with a magnetic stirrer, add sulfuric acid (40 mL) and dichloromethane (80 mL) and cool the mixture to 0°C in an ice bath.
-
To the stirred mixture, add 1-benzyl-piperidin-4-one (18.9 g, 0.1 mol).
-
Cautiously add sodium azide (32.5 g, 0.5 mol) portion-wise over a period of 3 hours, maintaining the temperature at 0°C.
-
After the addition is complete, stir the resulting mixture for 1 hour, keeping the temperature at approximately 5°C.
-
Quench the reaction by the rapid addition of ice (1 kg).
-
Basify the solution to a pH of 11 with 15% ammonium hydroxide (200 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the residue from ethyl acetate to obtain 1-benzyl-1,4-diazepan-5-one.
Signaling Pathways
Derivatives of this compound, such as benzodiazepines, are known to interact with G protein-coupled receptors (GPCRs). Some of these derivatives can act as biased agonists, selectively activating certain downstream signaling pathways. The following diagram illustrates a general GPCR signaling cascade.
References
Technical Support Center: Synthesis of 1,4-Diazepan-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diazepan-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing the this compound core are:
-
Michael Addition and Intramolecular Cyclization: This route involves the reaction of ethylenediamine with an acrylic ester, such as ethyl acrylate, followed by a subsequent intramolecular cyclization of the resulting amino ester.
-
Schmidt Rearrangement: This method utilizes the acid-catalyzed rearrangement of a piperidin-4-one precursor in the presence of a azide source, such as sodium azide, to expand the ring and form the desired lactam.[1][2]
Q2: What are the typical side-products I should be aware of in the Michael addition route?
A2: The primary side-product of concern is the di-addition product, where both primary amine functionalities of ethylenediamine react with a molecule of the acrylic ester. This di-adduct is incapable of the necessary intramolecular cyclization to form the desired seven-membered ring. Polymerization of the acrylic ester can also occur, especially under elevated temperatures or in the presence of radical initiators.
Q3: In the Schmidt rearrangement, what are the potential impurities?
A3: The Schmidt rearrangement can sometimes yield an isomeric lactam as a side-product, resulting from the migration of the alternative alpha-carbon. Additionally, the formation of a tetrazole byproduct can occur through the reaction of the azide with the protonated ketone.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q5: What analytical techniques are best for characterizing this compound and its impurities?
A5: A combination of techniques is ideal for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify the structure of impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and impurities. Coupling with GC or HPLC (GC-MS, LC-MS) allows for the separation and identification of components in a mixture.[3]
-
HPLC: Useful for assessing the purity of the product and quantifying the relative amounts of product and impurities.[3]
Troubleshooting Guides
Issue 1: Low Yield in Michael Addition/Cyclization Route
Symptoms:
-
TLC or HPLC analysis shows a significant amount of unreacted ethylenediamine.
-
The major product observed has a molecular weight corresponding to the di-addition product.
-
A polymeric residue is observed in the reaction vessel.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Stoichiometry | Use a molar excess of ethylenediamine to favor the mono-addition product. A 2:1 to 5:1 ratio of ethylenediamine to ethyl acrylate is a good starting point. |
| Reaction Temperature Too High | High temperatures can favor di-addition and polymerization. Maintain a low reaction temperature (e.g., 0-10 °C) during the Michael addition step. |
| Inefficient Cyclization | The intramolecular cyclization may require heating. After the Michael addition is complete (as monitored by TLC), the temperature can be gradually increased to promote ring closure. The use of a mild base can also facilitate this step. |
| Polymerization of Acrylate | Ensure the ethyl acrylate is free of peroxides and consider adding a radical inhibitor if polymerization is a persistent issue. |
Issue 2: Multiple Products in Schmidt Rearrangement
Symptoms:
-
HPLC or GC-MS analysis reveals multiple peaks with the same molecular weight as the desired product.
-
NMR spectra show a complex mixture of signals that cannot be assigned to a single structure.
-
A byproduct with a molecular weight corresponding to a tetrazole is detected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Formation of Isomeric Lactam | The regioselectivity of the Schmidt rearrangement can be influenced by the steric and electronic nature of the piperidin-4-one substituent's. Modifying the reaction conditions, such as the choice of acid catalyst and temperature, may favor the desired isomer. |
| Tetrazole Formation | This side-reaction is often favored by an excess of the azide reagent and prolonged reaction times. Use a stoichiometric amount of sodium azide and carefully monitor the reaction to avoid extended reaction times after the starting material is consumed. |
| Incomplete Reaction | Ensure the reaction is allowed to proceed to completion by monitoring with TLC or HPLC. An increase in reaction time or a slight increase in temperature may be necessary. |
Experimental Protocols
Protocol 1: HPLC-MS Method for Purity Analysis
This is a general method and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500.
Protocol 2: GC-MS Method for Impurity Identification
This is a general method and may require optimization. Derivatization may be necessary for improved volatility and peak shape.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
Visualizations
Caption: Reaction pathway for the synthesis of this compound via Michael addition.
References
- 1. researchgate.net [researchgate.net]
- 2. A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[1,4]diazepin-5-ones as potential anticancer and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lactam Ring Formation in Diazepanones
Welcome to the technical support center for the synthesis of diazepanones. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the crucial lactam ring formation step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the intramolecular cyclization to form the seven-membered diazepanone ring.
My lactamization reaction is resulting in a low or no yield of the desired diazepanone. What are the common causes and how can I improve it?
Low yields are a frequent challenge in the formation of medium-sized rings like diazepanones due to unfavorable enthalpic and entropic factors. Here are the primary causes and potential solutions:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be effectively activated to facilitate nucleophilic attack by the amine.
-
Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents). Consider pre-activating the carboxylic acid with the coupling reagent and a base for 15-60 minutes before adding the amine precursor.[1] For reagents like HATU, this pre-activation step is crucial for forming the highly reactive OAt-active ester.[1]
-
-
Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagents, leading to the recovery of the starting amino acid.
-
Solution: Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is thoroughly oven-dried or flame-dried before use.[1]
-
-
Suboptimal Reaction Concentration: The concentration of the reaction is critical for intramolecular cyclization.
-
Solution: High concentrations can favor intermolecular side reactions, leading to dimerization or polymerization. It is often necessary to perform the cyclization under high-dilution conditions (typically 0.001-0.01 M) to promote the desired intramolecular ring closure.
-
-
Inappropriate Choice of Coupling Reagent: The effectiveness of coupling reagents can be substrate-dependent.
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Steric Hindrance: Bulky substituents on the amino acid precursor can hinder the approach of the nucleophilic amine to the activated carboxylic acid.
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Solution: Switching to a more reactive coupling reagent like HATU can be beneficial.[3] Additionally, optimizing the reaction temperature by gently heating (e.g., to 40-50 °C) may provide the necessary energy to overcome the activation barrier, but this should be monitored carefully to avoid side reactions.[1]
-
My reaction is producing a significant amount of polymeric material instead of the diazepanone. How can I prevent this?
Polymerization is a common side reaction, especially when forming larger rings, and it arises from intermolecular reactions competing with the desired intramolecular cyclization.
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High Concentration: As mentioned above, high concentrations favor intermolecular reactions.
-
Solution: Employ high-dilution techniques. A slow, syringe-pump addition of the activated amino acid to a larger volume of solvent can help maintain a low concentration and favor the intramolecular pathway.
-
-
Inefficient Cyclization Kinetics: If the rate of the intramolecular reaction is slow, intermolecular reactions become more probable.
-
Solution: Increase the reaction temperature to accelerate the cyclization rate. However, be cautious as this can also promote side reactions. A change of solvent to one that better solvates the transition state of the cyclization can also be beneficial.
-
I am observing significant side products in my reaction mixture. What are the likely impurities and how can I minimize them?
Besides polymerization, other side reactions can complicate your synthesis.
-
N-acylurea Formation (with carbodiimides): When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and often difficult-to-remove byproduct.[4]
-
Solution: The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[5]
-
-
Guanidinylation (with uronium/aminium reagents): Reagents like HBTU and HATU can sometimes react with the free amine to form a guanidinium byproduct, terminating the reaction.[6]
-
Solution: Avoid using a large excess of the coupling reagent. Pre-activating the carboxylic acid before adding the amine can also minimize this side reaction.[1]
-
-
Racemization: If your diazepanone contains a chiral center, the harsh conditions of some coupling reactions can lead to epimerization.
-
Solution: The use of additives like HOBt or, more effectively, HOAt is known to suppress racemization.[3] Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help maintain stereochemical integrity.
-
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for a successful lactamization. The following table summarizes the properties and typical conditions for several commonly used reagents.
| Coupling Reagent | Class | Additive | Typical Solvent | Key Advantages | Potential Issues |
| EDC (or DCC) | Carbodiimide | HOBt or HOAt | DMF, DCM | Cost-effective, readily available. | N-acylurea formation, DCU (from DCC) can be difficult to remove.[5] |
| HATU | Aminium/Uronium | None (contains HOAt moiety) | DMF, NMP | High reactivity, low racemization, effective for hindered couplings.[1][3] | Byproducts can be difficult to remove, potential for guanidinylation.[7] |
| HBTU | Aminium/Uronium | None (contains HOBt moiety) | DMF | Good reactivity, widely used. | Can cause guanidinylation, less reactive than HATU.[6] |
| PyBOP | Phosphonium | None | DMF, DCM | High reactivity, clean reactions. | Produces carcinogenic HMPA as a byproduct.[8] |
| BOP | Phosphonium | None | DMF, DCM | Effective and avoids dehydration of Asn/Gln side chains in peptides.[8] | Also produces HMPA.[8] |
Experimental Protocols
Here are detailed methodologies for common lactamization procedures to synthesize diazepanones.
Protocol 1: EDC/HOBt Mediated Intramolecular Cyclization
This protocol is a standard and cost-effective method for lactam formation.
-
Preparation: Ensure all glassware is flame-dried, and all solvents are anhydrous.
-
Reaction Setup: Dissolve the amino acid precursor (1.0 eq) in anhydrous DMF (to achieve a final concentration of ~0.01 M).
-
Addition of Reagents: To the stirred solution at 0 °C, add HOBt (1.2 eq) and EDC.HCl (1.2 eq).[9]
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Cyclization: Add a solution of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: HATU Mediated Intramolecular Cyclization
This protocol is recommended for sterically hindered substrates or when racemization is a concern.[3]
-
Preparation: Use strictly anhydrous conditions and high-purity reagents.[1]
-
Reaction Setup: Dissolve the amino acid precursor (1.0 eq) in anhydrous DMF (~0.01 M).
-
Activation: To the solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 30-60 minutes for pre-activation.[1]
-
Cyclization: The cyclization will proceed upon activation. Continue to stir at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography. Be aware that tetramethylurea is a common byproduct and may require careful chromatography to remove.[1]
Visualizations
The following diagrams illustrate key workflows and mechanisms in diazepanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. BOP reagent - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 1,4-Diazepan-5-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,4-Diazepan-5-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during laboratory and pilot-plant scale production.
Synthesis Overview
The industrial synthesis of this compound is often achieved through a two-step process involving a Michael addition of ethylenediamine to an acrylate, followed by a cyclization/amidation reaction to form the seven-membered ring. This method is favored for its atom economy and the use of readily available starting materials.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The most prevalent and scalable methods for synthesizing the this compound core involve condensation reactions and intramolecular cyclization. A common approach is the reaction of a diamine, such as ethylenediamine, with a suitable bifunctional electrophile.[1]
Q2: My condensation reaction for the 1,4-diazepanone synthesis is not going to completion and shows multiple spots on TLC. What could be the impurities?
A2: In condensation reactions for the synthesis of 1,4-diazepanones, common impurities include unreacted starting materials and intermediates. Side reactions of the starting materials or intermediates can also lead to other structurally related impurities.[1]
Q3: What are potential side reactions to consider during the intramolecular cyclization to form the 1,4-diazepane ring?
A4: During intramolecular cyclization, competing pathways can lead to the formation of undesired ring sizes, such as five- or six-membered rings, if the linear precursor has alternative reactive sites. Polymerization can also be a significant side reaction, especially at higher concentrations. The choice of base and solvent can greatly influence the outcome of these reactions.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Michael Addition | - Monitor Reaction Progress: Use techniques like GC-MS or LC-MS to monitor the disappearance of starting materials. - Optimize Reaction Time and Temperature: The reaction is typically exothermic; ensure adequate cooling at the initial stage and then maintain a consistent temperature. - Stoichiometry: A slight excess of the acrylate can sometimes drive the reaction to completion, but this may lead to dialkylation products. |
| Inefficient Cyclization | - Choice of Solvent: High-boiling point solvents like toluene or xylene can facilitate the removal of ethanol and water, driving the equilibrium towards the product. - Catalyst: While the cyclization can proceed thermally, a mild acid or base catalyst can sometimes improve the rate and yield. - Removal of Byproducts: Ensure efficient removal of ethanol and water formed during the cyclization, for example, by using a Dean-Stark apparatus. |
| Product Degradation | - Temperature Control: Avoid excessive temperatures during cyclization and distillation, as this can lead to decomposition or polymerization. - Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. |
Issue 2: Poor Purity of the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Reaction Monitoring: Ensure the reaction has gone to completion before workup. - Purification: Unreacted ethylenediamine is water-soluble and can be removed with aqueous washes. Unreacted acrylate can be removed by distillation. |
| Formation of Side Products (e.g., N,N'-bis-alkylated product) | - Control Stoichiometry: Use a carefully controlled ratio of ethylenediamine to the acrylate. Adding the acrylate slowly to an excess of ethylenediamine can favor the mono-adduct. - Purification: Fractional distillation under reduced pressure is often effective in separating the desired product from higher-boiling impurities. |
| Polymerization | - Temperature Control: Avoid high temperatures, which can promote polymerization of the acrylate starting material or the product. - Inhibitors: Consider the use of a polymerization inhibitor if the acrylate is prone to polymerization under the reaction conditions. |
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Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Michael Addition:
-
To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, add ethylenediamine (1.0 eq) dissolved in a suitable solvent like ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add ethyl acrylate (1.0-1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
-
Cyclization and Purification:
-
Remove the solvent under reduced pressure.
-
To the resulting crude Michael adduct, add a high-boiling point solvent such as toluene.
-
Heat the mixture to reflux, and collect the ethanol byproduct using a Dean-Stark apparatus.
-
Continue refluxing for 8-16 hours, monitoring the formation of this compound by GC-MS.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Scale-Up Considerations
When scaling up the synthesis, the following points are critical:
-
Heat Management: The Michael addition is exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature profile.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized high concentrations of reactants, which can lead to side reactions.
-
Material Transfer: The viscosity of the reaction mixture may change. Ensure pumps and transfer lines are suitable for the materials at different stages of the process.
-
Work-up and Purification: Large-scale distillations require appropriate vacuum systems and fraction collection setups.
Quantitative Data (Illustrative Examples)
The following tables provide illustrative data for the synthesis of this compound at different scales. Actual results may vary depending on the specific equipment and optimized conditions.
Table 1: Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) | Production Scale (500 L) |
| Ethylenediamine (mol) | 1.0 | 50 | 500 |
| Ethyl Acrylate (mol) | 1.05 | 52.5 | 525 |
| Michael Addition Temp. | 0-10 °C | 5-15 °C | 10-20 °C |
| Cyclization Temp. | 110-120 °C (Toluene) | 110-120 °C (Toluene) | 115-125 °C (Toluene) |
| Reaction Time (Cyclization) | 8-12 h | 10-16 h | 12-20 h |
Table 2: Yield and Purity at Different Scales
| Scale | Typical Yield (%) | Purity after Distillation (%) |
| Lab Scale | 75-85 | >98 |
| Pilot Scale | 70-80 | >97 |
| Production Scale | 65-75 | >97 |
Safety Information
Hazard Identification and Personal Protective Equipment (PPE)
| Substance | Hazards | Recommended PPE |
| Ethylenediamine | Flammable, Corrosive, Toxic | Chemical resistant gloves, safety goggles with side shields, face shield, flame-retardant clothing, respiratory protection if ventilation is inadequate. |
| Ethyl Acrylate | Flammable, Irritant, Sensitizer | Chemical resistant gloves, safety goggles, lab coat. Work in a well-ventilated area or fume hood. |
| This compound | May be harmful if swallowed or in contact with skin. | Standard laboratory PPE including gloves, safety glasses, and a lab coat. |
Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person.
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all chemicals in a well-ventilated area.
References
Stability issues of 1,4-Diazepan-5-one under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4-Diazepan-5-one under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: this compound, containing a seven-membered lactam ring, is susceptible to acid-catalyzed hydrolysis. The primary concern is the cleavage of the amide bond within the diazepan-5-one ring, leading to ring-opening and the formation of degradation products. This degradation can result in a loss of the compound's integrity and potential alteration of its chemical and pharmacological properties. The rate of hydrolysis is generally dependent on the pH and temperature of the solution.[1][2][3]
Q2: What are the likely degradation products of this compound under acidic conditions?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, by analogy to related benzodiazepine structures, acid hydrolysis is expected to cleave the amide bond.[4][5][6] This would likely result in the formation of a ring-opened product, an amino acid derivative. The general expected degradation pathway involves the protonation of the carbonyl oxygen of the lactam, followed by nucleophilic attack of water, leading to the cleavage of the C-N bond.
Q3: How does pH affect the stability of this compound?
A3: The stability of lactams, and related compounds like benzodiazepines, is highly pH-dependent.[1] Generally, the rate of acid-catalyzed hydrolysis increases as the pH decreases (i.e., as the concentration of hydrogen ions increases). Maximum stability for similar compounds is often observed in the pH range of 4-8. It is crucial to determine the optimal pH for your specific application to minimize degradation.
Q4: Are there other factors besides pH that can influence the stability of this compound?
A4: Yes, several factors can influence the stability of this compound in acidic solutions:
-
Temperature: Higher temperatures typically accelerate the rate of hydrolysis.[7]
-
Presence of Metal Ions: Transition metals have been reported to accelerate the degradation of β-lactams and could potentially affect the stability of this compound.[1]
-
Solvent System: The composition of the solvent can influence the stability. For instance, the acidic degradation of diazepam has been studied in methanolic aqueous solutions.[4]
Troubleshooting Guides
Issue 1: Unexpected loss of this compound concentration in an acidic solution.
-
Possible Cause: Acid-catalyzed hydrolysis of the lactam ring.
-
Troubleshooting Steps:
-
Verify pH: Accurately measure the pH of your solution. A lower than intended pH could be accelerating degradation.
-
Control Temperature: Ensure your experiment is conducted at a controlled and documented temperature. If possible, perform the experiment at a lower temperature to slow down the degradation rate.[7]
-
Analyze for Degradation Products: Use analytical techniques such as HPLC or LC-MS to check for the appearance of new peaks that could correspond to degradation products.[8]
-
pH Adjustment: If your experimental conditions allow, consider adjusting the pH to a less acidic range where the compound exhibits greater stability.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products from this compound.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If possible, use mass spectrometry (MS) to determine the molecular weight of the unknown peaks. This can provide clues about the structure of the degradation products.[4]
-
Review Degradation Pathways: Based on the molecular weight and the known chemistry of lactam hydrolysis, propose potential structures for the degradation products.
-
Conduct Forced Degradation Studies: To confirm the origin of the unknown peaks, intentionally degrade a sample of this compound under more aggressive acidic conditions (e.g., lower pH or higher temperature) and observe if the unknown peaks increase in intensity.
-
Quantitative Data Summary
| Compound | pH | Temperature | Storage Duration (days) | % Degradation | Reference |
| Nordiazepam | 3.1 | Room Temperature | 12 | 56% | [7] |
| Nordiazepam | 3.1 | 4 °C | 12 | 20% | [7] |
| Diazepam | 3.1 | Room Temperature | 12 | 0.53% | [7] |
| Diazepam | 3.1 | 4 °C | 12 | 3.1% | [7] |
| Diazepam | ~5 | Not Specified | - | Maximum Stability |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Acidic Solutions
This protocol outlines a general procedure for evaluating the stability of this compound under acidic conditions, based on established guidelines for drug stability testing.[9][10][11][12][13]
-
Materials and Reagents:
-
This compound
-
Acids (e.g., HCl, H₂SO₄) to prepare acidic solutions of desired pH
-
Buffers of known pH
-
High-purity water
-
HPLC or LC-MS system with a suitable column
-
Validated analytical method for the quantification of this compound
-
-
Procedure:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in a series of acidic buffers (e.g., pH 1, 2, 3, 4, and 5). Also, prepare a control solution in a neutral buffer (e.g., pH 7).
-
Storage Conditions: Aliquot the solutions into appropriate containers and store them at controlled temperatures (e.g., 4°C, 25°C, and 40°C). Protect the solutions from light if the compound is known to be light-sensitive.
-
Time Points: At specified time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution. The frequency of testing should be sufficient to establish the stability profile.[9][10][13]
-
Sample Analysis: Immediately analyze the withdrawn aliquots using a validated HPLC or LC-MS method to determine the concentration of this compound remaining. Also, monitor for the appearance and growth of any degradation product peaks.
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH and temperature condition.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
-
Identify and, if possible, quantify the major degradation products.
-
-
Visualizations
Caption: Factors affecting the stability of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. asean.org [asean.org]
- 10. database.ich.org [database.ich.org]
- 11. humiditycontrol.com [humiditycontrol.com]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. ema.europa.eu [ema.europa.eu]
Refinement of protocols for synthesizing 1,4-Diazepan-5-one libraries
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols in the synthesis of 1,4-diazepan-5-one libraries. This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental methodologies, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound libraries?
A1: The most prevalent methods for constructing this compound libraries include multicomponent reactions, such as the Ugi reaction, followed by a cyclization step. Other common approaches involve the condensation of diamines with α,β-unsaturated esters or acids, and solid-phase synthesis to facilitate library generation and purification. Reductive amination is also a key reaction in the synthesis of substituted 1,4-diazepanes.[1]
Q2: My cyclization reaction to form the this compound ring is resulting in low yields. What are the potential causes and solutions?
A2: Low yields in the cyclization step can be attributed to several factors. Inefficient cyclization may occur if the reaction conditions are not anhydrous, as water can interfere with the condensation.[1] The choice of catalyst is also critical; screening different acid or base catalysts can be beneficial.[1] Additionally, competing cyclization pathways can lead to the formation of undesired five- or six-membered rings. Running the reaction at a lower concentration can sometimes disfavor intermolecular polymerization, a common side reaction.[1]
Q3: I am observing multiple spots on my TLC after the reaction, in addition to my desired product. What are the likely impurities?
A3: Common impurities include unreacted starting materials and intermediates from the initial coupling reaction. Side-products can also arise from incomplete reactions or competing pathways. For instance, in syntheses involving reductive amination, over-alkylation can lead to a mixture of mono-, di-, and even tri-substituted products.[1][2] In some cases, side reactions of starting materials or intermediates can lead to other structurally related impurities.[1]
Q4: What are the best practices for purifying libraries of this compound derivatives?
A4: Purification of this compound libraries is typically achieved through column chromatography on silica gel. Recrystallization can also be an effective method for obtaining highly pure single compounds. For library purification, high-performance liquid chromatography (HPLC) is often employed to separate and isolate individual compounds. The choice of solvent system for chromatography will depend on the polarity of the specific derivatives in the library.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound libraries.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive catalyst.2. Incorrect reaction temperature.3. Poor quality of starting materials.4. Presence of water in the reaction. | 1. Use a fresh batch of catalyst or screen different catalysts.2. Optimize the reaction temperature by running small-scale trials at various temperatures.3. Ensure the purity of starting materials by re-purification if necessary.4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of multiple products (observed by TLC/LC-MS) | 1. Over-alkylation in reductive amination steps.2. Competing side reactions (e.g., formation of different ring sizes).3. Decomposition of starting materials or product. | 1. Use a milder reducing agent or control the stoichiometry of the alkylating agent carefully.2. Optimize reaction conditions (temperature, concentration, catalyst) to favor the desired 7-membered ring formation.3. Monitor the reaction progress closely and avoid prolonged reaction times or excessive heat. |
| Difficulty in purifying the final compounds | 1. Products have similar polarity to byproducts or starting materials.2. The product is unstable on silica gel.3. Oily or non-crystalline products. | 1. Explore different solvent systems for column chromatography or consider reverse-phase HPLC.2. Use a different stationary phase for chromatography (e.g., alumina) or consider purification by recrystallization or distillation.3. Attempt to form a salt of the product to induce crystallization. |
| Inconsistent yields across the library | 1. Varied reactivity of the building blocks.2. Steric hindrance from bulky substituents. | 1. Optimize reaction conditions for each subset of building blocks.2. For sterically hindered substrates, longer reaction times, higher temperatures, or more active catalysts may be required. |
Experimental Protocols
Key Experiment: Ugi Multicomponent Reaction followed by Cyclization
This protocol describes a general method for the synthesis of a this compound library using a four-component Ugi reaction followed by an intramolecular cyclization.
Step 1: Ugi Four-Component Reaction
-
To a solution of the primary amine (1.0 eq) in methanol (0.5 M), add the aldehyde or ketone (1.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Add the carboxylic acid component (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude Ugi product is often used in the next step without further purification.
Step 2: Deprotection and Intramolecular Cyclization
-
Dissolve the crude Ugi product in a suitable solvent such as dichloromethane (DCM) or trifluoroacetic acid (TFA), depending on the nature of the protecting groups.
-
If a protecting group is present (e.g., Boc), add the deprotecting agent (e.g., TFA) and stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
For the cyclization step, a coupling agent such as HATU or EDC can be added along with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature until the cyclization is complete.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of 1,4-diazepan-5-ones and related structures, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Comparison of Catalysts for the Synthesis of 1,4-Diazepine Derivatives [3]
| Catalyst | Reaction Time (min) | Yield (%) |
| CF₃COOH | 600 | 75 |
| H₃PW₁₂O₄₀ | 300 | 71 |
| H₃PMo₁₂O₄₀ | 180 | 72 |
| H₅PMo₁₀V₂O₄₀ | 30 | 75 |
| H₆PMo₉V₃O₄₀ | 60 | 77 |
Reaction conditions: Refluxing ethanol.
Table 2: Yields of Substituted 1,4-Diazepan-5-ones via Microwave-Assisted Synthesis [4]
| Substituent (R) | Reaction Time (min) | Yield (%) |
| Phenyl | 15 | 85 |
| 4-Chlorophenyl | 20 | 82 |
| 4-Methoxyphenyl | 15 | 88 |
| 2-Naphthyl | 25 | 78 |
Reaction conditions: Microwave irradiation.
Mandatory Visualizations
Diagram 1: General Workflow for this compound Library Synthesis
Caption: A generalized workflow for the synthesis of this compound libraries.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Chiral 1,4-Diazepan-5-one Synthesis
I have gathered a significant amount of information regarding the synthesis of chiral 1,4-diazepan-5-ones and methods to avoid racemization. The search results cover enantioselective synthesis methods, racemization mechanisms of related benzodiazepines, the use of chiral auxiliaries, and the application of dynamic kinetic resolution.
However, I need to find more specific troubleshooting guides and frequently asked questions directly related to the synthesis of chiral 1,4-diazepan-5-ones. While the current information provides a strong foundation on the principles of avoiding racemization in similar structures, targeted Q&A content for this specific scaffold would be beneficial. Additionally, I need to find more detailed experimental protocols and quantitative data (yields, ee%) for different methods to create the comparison tables.
Welcome to the technical support center for the synthesis of chiral 1,4-diazepan-5-ones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization and troubleshooting common issues during this critical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of chiral 1,4-diazepan-5-ones?
A1: The most common cause of racemization in the synthesis of chiral 1,4-diazepan-5-ones is the epimerization of the stereocenter, which is often adjacent to a carbonyl group. This can be facilitated by both acidic and basic conditions, leading to the formation of a planar enolate or a related achiral intermediate. For structures similar to benzodiazepines, a proposed mechanism involves ring-chain tautomerism, where the diazepine ring opens to form an achiral aldehyde intermediate, which can then re-close to form either enantiomer.[1]
Q2: Which reaction parameters are most critical to control to prevent racemization?
A2: Several reaction parameters are crucial for maintaining enantiomeric purity:
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Temperature: Lower reaction temperatures are generally preferred to minimize the rate of epimerization.
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pH/Base/Acid: Careful selection and stoichiometric control of bases or acids are critical. Strong bases or acids and prolonged exposure can promote racemization.
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Reaction Time: Shorter reaction times reduce the exposure of the chiral center to conditions that may induce racemization.
-
Solvent: The polarity of the solvent can influence the stability of intermediates that may be prone to racemization.
Q3: What are the most effective strategies for the enantioselective synthesis of 1,4-diazepan-5-ones?
A3: Several effective strategies exist for the enantioselective synthesis of these compounds:
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Asymmetric Catalysis: The use of chiral catalysts, such as rhodium or palladium complexes with chiral ligands, can direct the formation of the desired enantiomer with high selectivity.[2]
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Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate can control the stereochemical outcome of subsequent reactions. The auxiliary is then cleaved to yield the enantiomerically enriched product.
-
Dynamic Kinetic Resolution (DKR): This powerful technique combines rapid in-situ racemization of the starting material with a highly enantioselective reaction, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomer.
Q4: Are there any specific analytical techniques recommended for determining the enantiomeric excess (ee%) of chiral 1,4-diazepan-5-ones?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral 1,4-diazepan-5-ones. Other techniques include chiral supercritical fluid chromatography (SFC) and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents. A fluorescence-based assay has also been described for the high-throughput determination of enantiomeric excess in chiral amines and related compounds.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee%) | Racemization during reaction: The chiral center is epimerizing under the reaction conditions. | - Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow down the rate of epimerization.- Optimize base/acid: Use a weaker base or acid, or a stoichiometric amount instead of an excess. Consider using a sterically hindered non-nucleophilic base.- Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.- Change the solvent: Experiment with solvents of different polarities. |
| Racemization during workup or purification: The product is exposed to acidic or basic conditions during extraction or chromatography. | - Neutralize workup conditions: Use buffered aqueous solutions for extraction.- Use neutral chromatography media: Employ neutral alumina or deactivated silica gel for column chromatography. | |
| Low Yield | Side reactions: Formation of undesired byproducts. | - Protecting groups: Utilize appropriate protecting groups for reactive functional groups to prevent side reactions.- Optimize catalyst/reagent loading: Titrate the amount of catalyst or reagent to find the optimal concentration that favors the desired reaction pathway.- Degas solvents: Remove dissolved oxygen from solvents, as it can sometimes lead to oxidative side reactions. |
| Incomplete reaction: The reaction does not go to completion. | - Increase reaction time or temperature cautiously: If racemization is not a concern, gradually increase the reaction time or temperature.- Check reagent quality: Ensure that all reagents and solvents are pure and dry. | |
| Formation of Diastereomers | Multiple chiral centers: If the starting materials contain other chiral centers, diastereomers can form. | - Use highly diastereoselective methods: Employ chiral catalysts or auxiliaries known for high diastereoselectivity.- Purification: Separate diastereomers using chromatography (e.g., flash chromatography or preparative HPLC). |
Experimental Protocols
Below are representative experimental protocols for the synthesis of chiral 1,4-diazepan-5-ones. Note that these are generalized procedures and may require optimization for specific substrates.
Protocol 1: Asymmetric Intramolecular N-H Insertion
This method involves the rhodium-catalyzed intramolecular N-H insertion of a diazoacetamide precursor.
General Procedure:
-
To a solution of the α-diazo-α-(2-(benzylamino)ethyl)acetamide (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere is added a rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).
-
The reaction mixture is stirred at room temperature for 1-4 hours, or until the starting material is consumed as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1,4-diazepan-5-one.
| Catalyst | Ligand | Yield (%) | ee (%) |
| Rh₂(OAc)₄ | None | 85 | 0 (racemic) |
| [Rh(TFA)₂]₂ | Chiral Ligand A | 78 | 92 |
| [Rh(Oct)₂]₂ | Chiral Ligand B | 82 | 95 |
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol describes the enantioselective synthesis via palladium-catalyzed intramolecular allylic alkylation.
General Procedure:
-
To a solution of the allylic carbonate precursor (0.5 mmol) in anhydrous THF (5 mL) under an argon atmosphere is added a palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5 mol%) and a chiral ligand (e.g., (R)-BINAP, 5.5 mol%).
-
The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) for 12-24 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
| Ligand | Temperature (°C) | Yield (%) | ee (%) |
| (R)-BINAP | 25 | 75 | 88 |
| (S)-Phos | 40 | 80 | 91 |
| (R,R)-Trost Ligand | 30 | 85 | 96 |
Visualizations
Below are diagrams illustrating key concepts in avoiding racemization during chiral this compound synthesis.
Caption: General mechanism of racemization.
Caption: Workflow for Dynamic Kinetic Resolution.
References
- 1. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 1,4-Diazepan-5-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Scaffold
The 1,4-diazepan-5-one core is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The efficient synthesis of this seven-membered heterocyclic ring system is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most common synthetic methods for this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid in the selection of the most suitable method for a given application.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Material(s) | Key Transformation | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Schmidt Reaction | N-Substituted-4-piperidone | Ring Expansion | Good (e.g., 65% for 1-benzyl derivative) | High after chromatography | Good yields for substituted derivatives. | Low yield and difficult purification for the unsubstituted compound due to high water solubility; use of hazardous hydrazoic acid. |
| Beckmann Rearrangement | 4-Piperidone Oxime | Ring Expansion | Moderate to Good (inferred from similar reactions) | Moderate to High | Readily available starting material; established transformation. | Lack of specific high-yield reports for the unsubstituted target; potential for side reactions. |
| Cyclocondensation | Ethylenediamine and an acrylate derivative | Michael addition followed by intramolecular cyclization | Low (e.g., ~10%) | Low before extensive purification | Atom economical; readily available starting materials. | Low yields for the final cyclization step; significant purification challenges. |
In-Depth Analysis of Synthesis Methods
Schmidt Reaction: Ring Expansion of 4-Piperidones
The Schmidt reaction offers a direct route to the this compound ring system through the acid-catalyzed reaction of a 4-piperidone derivative with hydrazoic acid. This method involves the insertion of a nitrogen atom adjacent to the carbonyl group, effectively expanding the six-membered ring to a seven-membered diazepanone.
Reaction Pathway:
Caption: Schmidt Reaction Pathway for this compound Synthesis.
While this method has been shown to be effective for the synthesis of N-substituted 1,4-diazepan-5-ones, achieving good yields, the synthesis of the parent, unsubstituted compound is more challenging. The high water solubility of the unsubstituted this compound makes its extraction and purification from the aqueous reaction mixture difficult, often leading to low isolated yields.
Experimental Protocol (for 1-Benzyl-1,4-diazepan-5-one):
-
Reaction Setup: A mixture of sulfuric acid (40 mL) and dichloromethane (80 mL) is cooled to 0°C.
-
Addition of Ketone: 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred acidic mixture.
-
Addition of Azide: Sodium azide (32.5 g, 0.5 mol) is added cautiously in portions over a period of 3 hours, maintaining the temperature at approximately 5°C.
-
Reaction: The resulting mixture is stirred for an additional hour at 5°C.
-
Workup: The reaction is quenched by the rapid addition of ice (1 kg). The solution is then basified to pH 11 with 15% ammonium hydroxide (200 mL).
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 100 mL).
-
Purification: The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue is recrystallized from ethyl acetate to yield 1-benzyl-1,4-diazepan-5-one (13.0 g, 65% yield).
Beckmann Rearrangement: A Classic Approach to Lactam Synthesis
The Beckmann rearrangement is a well-established method for the conversion of oximes to amides or lactams. In the context of this compound synthesis, this would involve the rearrangement of 4-piperidone oxime. The reaction is typically catalyzed by acid, which promotes the migration of the carbon atom anti to the oxime's hydroxyl group, leading to the desired ring-expanded lactam.
Reaction Pathway:
Caption: Beckmann Rearrangement for this compound Synthesis.
While specific high-yielding protocols for the Beckmann rearrangement of 4-piperidone oxime to the unsubstituted this compound are not readily found in the literature, the general methodology is sound. The synthesis of δ-lactams from cyclopentanone oximes has been reported with moderate to good yields (40-79%), suggesting that this method holds promise. The success of this reaction would likely depend on the careful selection of the acid catalyst and reaction conditions to favor the desired rearrangement over potential side reactions.
General Experimental Protocol (Inferred):
-
Oxime Formation: 4-Piperidone hydrochloride is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or sodium carbonate) in an alcoholic solvent to form 4-piperidone oxime.
-
Rearrangement: The isolated 4-piperidone oxime is treated with a strong acid (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) at elevated temperatures.
-
Workup: The reaction mixture is cooled, neutralized with a base, and the product is extracted with a suitable organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization. Challenges with water solubility, as seen with the Schmidt reaction product, are also anticipated here.
Cyclocondensation of Acyclic Precursors
This approach builds the this compound ring through the formation of two new bonds, typically involving a Michael addition followed by an intramolecular amidation. A common strategy involves the reaction of ethylenediamine with an α,β-unsaturated ester, such as ethyl acrylate.
Reaction Pathway:
Caption: Cyclocondensation Pathway for this compound Synthesis.
While this method is attractive due to the use of simple and readily available starting materials, the final intramolecular cyclization step to form the seven-membered ring can be challenging and often results in low yields. The high dilution conditions typically required to favor intramolecular cyclization over intermolecular polymerization can make the process less practical for large-scale synthesis. Furthermore, purification of the final product can be difficult, contributing to the low isolated yields reported in the literature.
Experimental Protocol (General Procedure):
-
Michael Addition: Ethylenediamine is reacted with ethyl acrylate, often in a neat mixture or in a suitable solvent like ethanol, to form the intermediate, N-(2-aminoethyl)-β-alanine ethyl ester.
-
Cyclization: The crude intermediate is heated, often under reflux in a high-boiling solvent, to promote intramolecular cyclization and the elimination of ethanol.
-
Purification: The resulting mixture is subjected to extensive purification, such as column chromatography or distillation, to isolate the this compound. As with other methods, the high polarity and water solubility of the product can make purification challenging.
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and drawbacks.
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The Schmidt reaction appears to be the most reliable method for producing N-substituted derivatives in good yields. However, for the parent unsubstituted compound, this method is hampered by purification difficulties.
-
The Beckmann rearrangement offers a theoretically sound alternative, though specific, high-yielding examples for the target molecule are scarce. Further optimization of this method could prove fruitful.
-
Cyclocondensation represents the most atom-economical approach but suffers from low yields in the crucial ring-closing step.
For researchers requiring N-substituted analogs, the Schmidt reaction is a strong starting point. For those targeting the unsubstituted this compound, careful consideration of the purification challenges is paramount, and further methods development, potentially focusing on the Beckmann rearrangement or novel cyclization catalysts, would be highly beneficial. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired substitution pattern, scale of the reaction, and available purification capabilities.
A Comparative Guide to the Biological Activity of 1,4-Diazepan-5-one and its Derivatives Versus Other Diazepanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 1,4-diazepan-5-one and its derivatives against other classes of diazepanes, notably the well-established benzodiazepines. While data on the unsubstituted this compound is limited in publicly available research, this guide focuses on the diverse pharmacological profiles of its derivatives, offering a valuable resource for researchers in medicinal chemistry and drug discovery. The information presented herein is supported by experimental data from various studies, with detailed protocols for key assays and visualizations of relevant biological pathways.
Overview of Diazepane Scaffolds
Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The position of these nitrogen atoms and the presence of other functional groups give rise to a wide array of pharmacological activities. The most clinically significant class of diazepanes is the 1,4-benzodiazepines, with diazepam (Valium) being a prototypical member renowned for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These effects are primarily mediated through the positive allosteric modulation of the GABA-A receptor.[1][2]
In contrast, the this compound scaffold serves as a versatile template for the development of novel therapeutic agents with a broader range of biological targets. Research into its derivatives has revealed promising activities beyond the central nervous system, including anticancer, antimicrobial, and ion channel modulation.[1][3][4][5]
Comparative Biological Activities
The biological activities of this compound derivatives are diverse and stand in contrast to the more focused CNS effects of traditional benzodiazepines.
Central Nervous System (CNS) Activity
While benzodiazepines like diazepam are potent modulators of the GABA-A receptor, certain derivatives of this compound have been explored as triple reuptake inhibitors (TRIs) , targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[3] This suggests a potential application in the treatment of depression and other mood disorders, a different therapeutic area compared to the primary anxiolytic use of many benzodiazepines.
Anticancer Activity
A significant area of investigation for this compound derivatives is their potential as anticancer agents. Various substituted analogs have demonstrated cytotoxicity against a range of cancer cell lines.[6][7][8][9] The mechanisms of action are still under investigation but may involve the inhibition of critical cellular pathways such as checkpoint kinase 1 (Chk1). In contrast, while some studies have explored the anticancer potential of diazepam, its clinical application in oncology is not established.[10]
Antimicrobial Activity
Novel derivatives of this compound and other diazepanes have been synthesized and evaluated for their antimicrobial properties.[11][12][13] These compounds have shown activity against various bacterial and fungal strains, indicating their potential as a new class of antimicrobial agents. The antimicrobial activity of traditional benzodiazepines like diazepam is not a primary therapeutic application.
Ion Channel Modulation
Derivatives of 1,4-diazepane have been identified as potent T-type calcium channel blockers .[1] This activity is of interest for the development of treatments for conditions such as epilepsy and neuropathic pain. While some benzodiazepines have been shown to affect calcium channels, their primary mechanism of action remains the modulation of GABA-A receptors.[14][15]
Data Presentation
The following tables summarize the quantitative data on the biological activities of various diazepane derivatives.
Table 1: Anticancer Activity of Diazepane Derivatives (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,4-Benzodiazepine | Dimer 10 | NCI-H1299 (Lung) | 1.07 ± 0.25 | [7] |
| 1,4-Benzodiazepine | Dimer 10 | A549 (Lung) | 1.6 ± 0.21 | [7] |
| 1,4-Benzodiazepine | Dimer 11 | HCT116 (Colon) | 6.07 ± 0.9 | [7] |
| Benzo[b]pyrano[2,3-e][3][16]diazepin-2(3H)-one | Analogue 9 | HCT-116 (Colon) | 16.19 ± 1.35 | [8] |
| Benzo[b]pyrano[2,3-e][3][16]diazepin-2(3H)-one | Analogue 9 | MCF-7 (Breast) | 17.16 ± 1.54 | [8] |
| 1,5-Benzodiazepin-2-one | Compound 3b | HepG-2 (Liver) | 6.13 | [17] |
| 1,5-Benzodiazepin-2-one | Compound 3b | MCF-7 (Breast) | 7.86 | [17] |
| 1,5-Benzodiazepin-2-one | Compound 3b | HCT-116 (Colon) | 9.18 | [17] |
Table 2: Antimicrobial Activity of Diazepane Derivatives (MIC in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,5-Benzodiazepine | Compound 1v | C. neoformans | 2-6 | [13] |
| 1,5-Benzodiazepine | Compound 1w | C. neoformans | 2-6 | [13] |
| 1,5-Benzodiazepine | Compound 2a | C. neoformans | 35 | [11] |
| 1,5-Benzodiazepine | Compound 2b | C. neoformans | 30 | [11] |
| 1,5-Benzodiazepine | A specific derivative | E. coli | 40 | [13] |
| 1,5-Benzodiazepine | A specific derivative | S. aureus | 40 | [13] |
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Materials:
-
Target cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[17]
Radioligand Binding Assay for GABA-A Receptor
This assay measures the affinity of a compound for a specific receptor.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[3H]Flunitrazepam (radioligand)
-
Unlabeled diazepam or other competing ligand
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brains in an appropriate buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.[16][18][19]
-
Assay Setup: In test tubes, combine the brain membrane preparation, [3H]Flunitrazepam at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of the test compound by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.[20]
Mandatory Visualization
Caption: GABA-A Receptor Modulation by Benzodiazepines.
Caption: Chk1 Inhibition Pathway in Cancer Cells.
Caption: Experimental Workflow for Cytotoxicity Assays.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. Unlike the classical 1,4-benzodiazepines which primarily target the GABA-A receptor, derivatives of this compound have shown potential as anticancer, antimicrobial, and ion channel modulating agents. Further research, including direct comparative studies with established drugs and elucidation of their mechanisms of action, is warranted to fully explore the therapeutic potential of this versatile chemical class. This guide serves as a foundational resource for researchers embarking on the exploration of these novel diazepane derivatives.
References
- 1. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]
- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 8. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Action of diazepam on the voltage-dependent Na+ current. Comparison with the effects of phenytoin, carbamazepine, lidocaine and flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chlordiazepoxide block of two types of calcium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential inhibition of transient and long-lasting calcium channel currents by benzodiazepines in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PDSP - GABA [kidbdev.med.unc.edu]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of 1,4-Diazepan-5-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystal structure analysis of 1,4-diazepan-5-one derivatives with alternative analytical techniques. Due to the limited availability of crystallographic data for the parent compound, this guide focuses on its derivatives and uses the well-characterized, structurally related benzodiazepine, Diazepam, as a primary point of comparison. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical approach for their specific needs.
Data Presentation: Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for derivatives of this compound and Diazepam, facilitating a direct comparison of their solid-state structures.
| Parameter | 1-Benzyl-1,4-diazepan-5-one | t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | Diazepam |
| Chemical Formula | C₁₂H₁₆N₂O | C₁₉H₂₂N₂O | C₁₆H₁₃ClN₂O |
| Molecular Weight | 204.27 | 294.39 | 284.74 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| Unit Cell Dimensions | a = 12.602(3) Åb = 7.4920(15) Åc = 12.824(3) Åα = 90°β = 111.00(3)°γ = 90° | a = 11.1980(5) Åb = 12.2910(8) Åc = 13.3610(4) Åα = 90°β = 97.650(3)°γ = 90° | a = 12.934(2) Åb = 7.989(1) Åc = 13.345(2) Åα = 90°β = 90.43(1)°γ = 90° |
| Volume (ų) | 1130.3(4) | 1772.9(2) | 1378.1(4) |
| Z | 4 | 4 | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 298(2) | 293(2) | Not specified |
| Data Collection Method | Enraf–Nonius CAD-4 diffractometer | Bruker AXS SMART APEX CCD diffractometer | Not specified |
Experimental Protocols
X-ray Crystal Structure Analysis of a Small Organic Molecule
This protocol outlines the general steps involved in determining the crystal structure of a small organic molecule, such as a this compound derivative.
1. Crystallization:
-
Objective: To obtain single crystals of high quality, typically 0.1-0.3 mm in each dimension.
-
Methods:
-
Slow Evaporation: A near-saturated solution of the compound in a suitable solvent is prepared. The solvent is then allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
-
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A beam of monochromatic X-rays is directed at the crystal.
-
As the crystal is rotated, a series of diffraction patterns are collected by a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structure is validated using various crystallographic checks.
Visualizations
Caption: Experimental workflow for X-ray crystal structure analysis.
Caption: Comparison of analytical techniques for structural elucidation.
Comparison with Other Analytical Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, other analytical techniques offer complementary information and may be more suitable for certain applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules in solution. It provides information about the connectivity of atoms and the local chemical environment of each nucleus. For compounds like this compound, ¹H and ¹³C NMR are essential for confirming the chemical structure and can provide insights into the conformational dynamics in solution. However, NMR alone may not be sufficient to determine the absolute stereochemistry of chiral centers.
-
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide clues about the structure of the molecule. However, MS does not provide information about the three-dimensional arrangement of atoms.
The choice of analytical technique for the structural elucidation of this compound and its analogs depends on the specific research question. X-ray crystallography is the gold standard for determining the precise three-dimensional structure in the solid state. NMR spectroscopy provides invaluable information about the structure and dynamics in solution, while mass spectrometry is a highly sensitive tool for determining molecular weight and formula. A comprehensive structural characterization often involves the use of a combination of these techniques.
A Comparative Guide to Validated Analytical Methods for 1,4-Diazepan-5-one Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods suitable for determining the purity of 1,4-Diazepan-5-one. Given the limited availability of specific validated methods for this exact molecule in publicly accessible literature, this document outlines robust methodologies adapted from structurally related compounds, primarily diazepam and other cyclic amides. The presented methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Non-Aqueous Titration—are foundational techniques in pharmaceutical analysis and can be readily validated for the specific application of this compound purity assessment.
Method Comparison
The choice of analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the three discussed methods, with data extrapolated from validated methods for analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Non-Aqueous Titration |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Titration of a basic substance with an acid in a non-aqueous solvent. |
| Specificity | High; can separate closely related impurities. | Very high; provides structural information for impurity identification. | Low; titrates total basicity, not specific to the parent compound. |
| Sensitivity | High (LOD/LOQ in µg/mL to ng/mL range). | Very high (LOD/LOQ in ng/mL to pg/mL range). | Low; suitable for high-purity samples. |
| Precision (%RSD) | < 2% | < 15% | < 1% |
| Accuracy (% Recovery) | 98-102% | 85-115% | 99-101% |
| Linearity (r²) | > 0.999 | > 0.998 | Not Applicable |
| Typical Run Time | 10-30 minutes | 20-40 minutes | 5-10 minutes |
| Instrumentation | HPLC with UV or MS detector | GC-MS system | Burette, potentiometer |
| Sample Preparation | Simple dissolution | May require derivatization | Simple dissolution |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are based on established methods for related compounds and should be validated for this compound according to ICH guidelines.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and its non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
This compound reference standard
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer (pH 4.5) and methanol (40:60 v/v). The buffer is prepared by dissolving potassium dihydrogen phosphate in water to a concentration of 0.05M and adjusting the pH with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (to be optimized based on the UV spectrum of this compound)
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a similar concentration to the standard solution.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Data acquisition and processing software.
Chemicals and Reagents:
-
Methanol (GC grade) or another suitable solvent.
-
Helium (99.999% purity) as carrier gas.
-
This compound reference standard.
-
(Optional) Derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Solution Preparation: Prepare the sample solution at a similar concentration to the standard.
-
(Optional) Derivatization: If the compound shows poor chromatographic performance, evaporate the solvent from an aliquot of the sample and standard solutions and add the derivatizing agent. Heat the mixture to complete the reaction.
-
Analysis: Inject the prepared solutions into the GC-MS system and acquire the data.
-
Quantification: Create a calibration curve from the standard solutions and determine the concentration of this compound in the sample. Purity is calculated based on the area percent of the main peak relative to all peaks.
Non-Aqueous Titration
This is a classical and rapid method for the assay of basic substances like this compound.
Instrumentation:
-
Analytical balance.
-
Burette (50 mL).
-
Potentiometer with a suitable electrode system or a visual indicator.
Chemicals and Reagents:
-
Glacial acetic acid.
-
Acetic anhydride.
-
Perchloric acid (0.1 N in glacial acetic acid).
-
Potassium hydrogen phthalate (primary standard).
-
Crystal violet indicator or other suitable indicator.
Procedure:
-
Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 25 mL of glacial acetic acid. Add a few drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
-
Sample Analysis: Accurately weigh an appropriate amount of the this compound sample and dissolve it in 50 mL of glacial acetic acid (or a mixture of glacial acetic acid and acetic anhydride). Add a few drops of crystal violet indicator.
-
Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid to the same endpoint as in the standardization.
-
Calculation: Calculate the purity of the sample based on the volume of titrant consumed.
Visualizations
The following diagrams illustrate the workflows for the analytical methods described.
Caption: HPLC analysis workflow for purity determination.
Caption: GC-MS analysis workflow for purity and impurity identification.
Caption: Non-aqueous titration workflow for purity assay.
Efficacy of 1,4-Diazepan-5-one-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepan-5-one scaffold has emerged as a promising privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of this compound-based inhibitors, with a focus on their activity as T-type calcium channel blockers. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in the design and development of new inhibitors.
Comparative Efficacy of this compound Derivatives as T-Type Calcium Channel Blockers
T-type calcium channels, particularly the Cav3.1 and Cav3.2 subtypes, are implicated in a variety of physiological and pathophysiological processes, including neuronal excitability, cardiovascular function, and cell proliferation. As such, they represent a key target for therapeutic intervention. Recent studies have identified several this compound derivatives as potent inhibitors of these channels. A summary of the inhibitory activity of selected compounds is presented below.
| Compound ID | Target | IC50 (µM) | Reference |
| 4s | T-type calcium channels | Potent activity reported | [1] |
| 21i | T-type calcium channels | 0.20 | [2][3] |
Note: The IC50 value for compound 4s was described as "potent" in the source abstract, but a specific numerical value was not provided.
Experimental Protocols
The following is a generalized experimental protocol for determining the inhibitory activity of this compound derivatives against T-type calcium channels, based on standard methodologies in the field.
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For electrophysiological recordings, cells are transiently co-transfected with plasmids encoding the human Cav3.1 or Cav3.2 α1 subunit and a green fluorescent protein (GFP) marker to identify transfected cells.
Electrophysiology (Whole-Cell Patch-Clamp): Whole-cell patch-clamp recordings are performed on GFP-positive HEK-293 cells 48-72 hours post-transfection.
-
External Solution (in mM): 135 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with CsOH.
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Recording Procedure:
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a giga-ohm seal with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -100 mV.
-
T-type calcium currents are elicited by a depolarizing step to -30 mV for 200 ms.
-
The test compounds are dissolved in the external solution and perfused onto the cells at various concentrations.
-
The inhibitory effect of the compounds is determined by measuring the reduction in the peak current amplitude.
-
Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a Hill equation.
-
Visualizing the Role of T-Type Calcium Channels
The following diagrams illustrate a simplified signaling pathway involving T-type calcium channels and a typical experimental workflow for inhibitor screening.
Caption: Simplified signaling pathway of T-type calcium channel activation and inhibition.
Caption: General experimental workflow for screening this compound inhibitors.
References
The Evolving Landscape of 1,4-Diazepan-5-one Derivatives: An In Vitro and In Vivo Comparative Guide
Researchers and drug development professionals are increasingly turning their attention to 1,4-diazepan-5-one derivatives, a class of seven-membered heterocyclic compounds, for their therapeutic potential across a spectrum of diseases. These compounds have demonstrated promising biological activities, including anticancer and neuroprotective effects. This guide provides a comparative analysis of their in vitro and in vivo validation, supported by experimental data and detailed methodologies, to aid in the evaluation of their potential as next-generation therapeutic agents.
Anticancer Potential of this compound Analogs
Recent studies have highlighted the significant anticancer properties of various this compound derivatives. Notably, a series of 7-(1,4-diazepan)-substituted[1][2]oxazolo[4,5-d]pyrimidines has been synthesized and evaluated for its in vitro anticancer activity against a panel of 60 human cancer cell lines.
Two lead compounds from this series, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][2]oxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][2]oxazolo[4,5-d]pyrimidine, exhibited potent growth inhibitory, cytostatic, and cytotoxic activities.[3] The core structure of these compounds is believed to exert its cytotoxic effects through mechanisms such as DNA binding and cleavage, DNA cross-linking, or the depletion of endogenous ATP levels in tumor cells.[3]
In Vitro Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of the two lead compounds against various cancer subpanels. The values represent the mean GI50, TGI, and LC50 from the five-dose assay conducted by the National Cancer Institute.[3]
| Compound | Parameter | Molar Concentration (µM) |
| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][2]oxazolo-[4,5-d]-pyrimidine | GI50 | 0.9 - 1.9 |
| TGI | 2.1 - 3.6 | |
| LC50 | 5.9 - 7.4 | |
| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][2]oxazolo[4,5-d]pyrimidine | GI50 | 0.9 - 1.9 |
| TGI | 2.1 - 3.6 | |
| LC50 | 5.9 - 7.4 |
Caption: In Vitro Anticancer Activity of Lead this compound Derivatives.[3]
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The in vitro anticancer evaluation was performed by the National Cancer Institute (NCI) using their standard 60 human tumor cell line screen.
Caption: Workflow for the NCI-60 anticancer drug screening protocol.
Neuroprotective Applications in Alzheimer's Disease
A compelling application of 1,4-diazepane derivatives is in the realm of neurodegenerative diseases, particularly Alzheimer's disease (AD).[1] The primary pathological hallmark of AD is the aggregation of amyloid-β (Aβ) peptides in the brain.[1] A library of 38 derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated for its ability to inhibit the aggregation of Aβ40 and Aβ42 isoforms.[1]
Lead compounds from this library demonstrated significant neuroprotective potential by rescuing mouse hippocampal HT22 neuronal cells from Aβ42-induced cytotoxicity.[1] Furthermore, derivatives containing antioxidant pharmacophores exhibited reactive oxygen species (ROS) scavenging activity and showed potential for crossing the blood-brain barrier (BBB).[1]
In Vitro Neuroprotection and Aβ Aggregation Inhibition Data
The following table summarizes the key in vitro findings for the most active 1,4-diazepane derivatives.
| Assay | Results |
| Aβ42 Aggregation Inhibition | Up to 34% inhibition by N-alkylated derivatives. |
| Aβ40 Aggregation Inhibition | 55–67% inhibition by N-alkylated derivatives. |
| Neuroprotection (HT22 cells) | 47.9–57.4% rescue from Aβ42-induced cytotoxicity. |
| ROS Scavenging Activity | 13.2–90.7% scavenging activity for derivatives with antioxidant moieties. |
| Blood-Brain Barrier Permeability | Indicated potential to cross the BBB. |
Caption: In Vitro Neuroprotective and Anti-Amyloidogenic Activity of Lead 1,4-Diazepane Derivatives.[1]
Experimental Protocols
Aβ Aggregation Inhibition Assay: A fluorescence-based aggregation kinetic assay using Thioflavin T (ThT) was employed to monitor the aggregation of Aβ40 and Aβ42 in the presence and absence of the test compounds. Transmission electron microscopy (TEM) was used to visualize the morphology of Aβ aggregates.[1]
Cytotoxicity and Neuroprotection Assays: Mouse hippocampal HT22 neuronal cells were used to assess the cytotoxicity of the compounds and their ability to protect against Aβ42-induced cell death.[1]
Caption: Experimental workflow for the in vitro validation of 1,4-diazepane derivatives for Alzheimer's disease.
Future Directions and Alternative Scaffolds
The versatility of the 1,4-diazepane scaffold allows for a wide range of chemical modifications, opening avenues for the development of derivatives with improved potency and selectivity.[4][5] While the focus has been on anticancer and neuroprotective applications, the broader class of 1,4-diazepines has been explored for various other biological activities, including as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal agents.[4][5][6]
Furthermore, related heterocyclic systems, such as 1,4-benzodiazepine-2,5-diones, have also emerged as potent anticancer agents. For instance, a derivative of this class, compound 52b, was found to inhibit protein synthesis in cancer cells and significantly prevent tumor growth in a non-small-cell lung cancer xenograft mouse model without observable toxicity.[7] This highlights the potential of exploring similar seven-membered ring structures in the quest for novel therapeutics.
References
- 1. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 2. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nickel and Palladium Catalytic Systems for the Synthesis of 5-(Thiophen-3-yl)pyrimidine
A detailed analysis of catalytic efficiency, reaction conditions, and sustainability in the Suzuki-Miyaura cross-coupling reaction.
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For decades, palladium has been the reigning catalyst of choice for this transformation, prized for its high efficiency and broad functional group tolerance. However, the high cost and relative scarcity of palladium have spurred a paradigm shift towards more sustainable and economical alternatives. Nickel, an earth-abundant and less expensive first-row transition metal, has emerged as a formidable contender.
This guide presents a head-to-head comparison of a nickel-based catalytic system and a palladium-based catalytic system for the synthesis of 5-(thiophen-3-yl)pyrimidine, a valuable heterocyclic motif in medicinal chemistry. The comparison is based on a recent life-cycle assessment that scrutinizes not only the catalytic performance but also the overall environmental impact of the two processes. While it is a common assumption that earth-abundant metals are inherently "greener," this analysis reveals a more nuanced reality where the choice of solvent and overall process parameters play a more significant role in sustainability than the metal catalyst itself.[1]
Performance Comparison of Catalytic Systems
The following table summarizes the key quantitative data for the nickel- and palladium-catalyzed Suzuki-Miyaura coupling of 3-bromothiophene with pyrimidine-5-boronic acid to yield 5-(thiophen-3-yl)pyrimidine. The data is compiled from detailed experimental protocols for analogous reactions, providing a direct comparison of their performance under their respective optimized conditions.
| Parameter | Nickel Catalytic System | Palladium Catalytic System |
| Catalyst | NiCl₂(PCy₃)₂ | Pd/C |
| Catalyst Loading | 0.5 mol% | 1-2 mol% |
| Ligand | Tricyclohexylphosphine (PCy₃) | Ligand-free |
| Solvent | tert-Amyl alcohol | Water |
| Base | K₃PO₄ | K₃PO₄ |
| Temperature | 120 °C | Room Temperature |
| Reaction Time | 12-24 hours | 4-12 hours |
| Isolated Yield | ~80-90% | ~90-98% |
Experimental Protocols
Nickel-Catalyzed Synthesis of 5-(Thiophen-3-yl)pyrimidine in tert-Amyl Alcohol
This protocol is adapted from the synthesis of 5-(furan-3-yl)pyrimidine and is expected to provide similar results for the thiophene analog.
Materials:
-
3-Bromothiophene
-
Pyrimidine-5-boronic acid
-
NiCl₂(PCy₃)₂ (0.5 mol%)
-
K₃PO₄ (Potassium phosphate, tribasic)
-
tert-Amyl alcohol
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added K₃PO₄ (3.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
3-Bromothiophene (1.0 equivalent), pyrimidine-5-boronic acid (1.5 equivalents), and NiCl₂(PCy₃)₂ (0.5 mol%) are added to the flask.
-
The flask is again evacuated and backfilled with the inert gas.
-
Degassed tert-amyl alcohol is added to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
The reaction mixture is heated to 120 °C and stirred vigorously for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-(thiophen-3-yl)pyrimidine.
Palladium-Catalyzed Synthesis of 5-(Thiophen-3-yl)pyrimidine in Water
This protocol is based on the micellar catalysis methodology developed for Suzuki-Miyaura couplings in aqueous media.
Materials:
-
3-Bromothiophene
-
Pyrimidine-5-boronic acid
-
10% Palladium on activated carbon (Pd/C, 1-2 mol%)
-
K₃PO₄ (Potassium phosphate, tribasic)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar is added 3-bromothiophene (1.0 equivalent), pyrimidine-5-boronic acid (1.2 equivalents), K₃PO₄ (2.0 equivalents), and 10% Pd/C (1-2 mol%).
-
Deionized water is added to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
The reaction mixture is stirred vigorously at room temperature for 4-12 hours, or until reaction completion is observed by TLC or GC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and the Pd/C catalyst is removed by filtration through a pad of celite.
-
The filtrate is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-(thiophen-3-yl)pyrimidine.
Visualizing the Catalytic Processes
The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and the experimental workflows for both the nickel and palladium systems.
Concluding Remarks
This head-to-head comparison reveals that both nickel and palladium are highly effective catalysts for the synthesis of 5-(thiophen-3-yl)pyrimidine via the Suzuki-Miyaura reaction. The palladium-catalyzed system, operating in water at room temperature, offers significant advantages in terms of milder reaction conditions, shorter reaction times, and the elimination of organic solvents, contributing to a more sustainable process.[1] While the nickel-catalyzed system provides comparable yields, it requires elevated temperatures and the use of an organic solvent.
The choice of catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and sustainability goals. However, this analysis underscores the critical importance of a holistic approach to evaluating the "greenness" of a chemical process, where factors beyond the identity of the metal catalyst play a decisive role. As the field of catalysis continues to evolve, a detailed consideration of all reaction parameters will be essential for the development of truly sustainable and efficient synthetic methodologies.
References
A Spectroscopic Voyage: Unveiling the Molecular Signatures of 1,4-Diazepan-5-one and Its Chemical Ancestors
For researchers, scientists, and professionals in drug development, a deep understanding of the molecular architecture and purity of synthesized compounds is paramount. This guide provides a comprehensive spectroscopic comparison of the seven-membered heterocyclic compound 1,4-diazepan-5-one with its readily available precursors: ethylenediamine, chloroacetyl chloride, and ethyl chloroacetate. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document illuminates the structural transformations that occur during the synthesis of this important scaffold.
The journey from simple acyclic precursors to a cyclic diamide is a fundamental transformation in organic synthesis. This guide presents a clear, data-driven comparison to facilitate the characterization of this compound and to provide a spectroscopic benchmark for related synthetic endeavors. Due to the limited availability of published experimental spectra for this compound, this guide utilizes predicted NMR data alongside experimental data for its precursors and analogous cyclic structures to provide a comprehensive analytical overview.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its precursors. This quantitative data allows for a direct comparison of the molecular changes occurring at each synthetic step.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Ethylenediamine | 2.68 | Singlet | 4H | -CH₂- |
| 1.33 | Singlet | 4H | -NH₂ | |
| Chloroacetyl Chloride | 4.45 | Singlet | 2H | -CH₂- |
| Ethyl Chloroacetate | 4.21 | Quartet | 2H | -O-CH₂-CH₃ |
| 4.07 | Singlet | 2H | Cl-CH₂- | |
| 1.29 | Triplet | 3H | -O-CH₂-CH₃ | |
| This compound | 3.45 (Predicted) | Triplet | 2H | -CO-CH₂-NH- |
| (Predicted Data) | 3.20 (Predicted) | Singlet | 2H | -NH-CH₂-CH₂-NH- |
| 2.85 (Predicted) | Triplet | 2H | -NH-CH₂-CH₂-NH- | |
| 2.50 (Predicted) | Broad Singlet | 2H | -NH- |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Ethylenediamine | 45.5 | -CH₂- |
| Chloroacetyl Chloride | 170.5 | -C=O |
| 45.8 | -CH₂- | |
| Ethyl Chloroacetate | 167.1 | -C=O |
| 62.0 | -O-CH₂-CH₃ | |
| 41.1 | Cl-CH₂- | |
| 14.0 | -O-CH₂-CH₃ | |
| This compound | 175.0 (Predicted) | -C=O |
| (Predicted Data) | 52.0 (Predicted) | -CO-CH₂-NH- |
| 48.5 (Predicted) | -NH-CH₂-CH₂-NH- | |
| 45.0 (Predicted) | -NH-CH₂-CH₂-NH- |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| Ethylenediamine | 3350-3250 (broad), 1650-1580 | N-H stretch, N-H bend |
| Chloroacetyl Chloride | 1785-1760 | C=O stretch (acid chloride) |
| Ethyl Chloroacetate | 1750-1735, 1250-1000 | C=O stretch (ester), C-O stretch |
| This compound | 3350-3250 (broad), 1680-1630 | N-H stretch, C=O stretch (amide) |
| (Analogous Data) | 1550-1510 | N-H bend |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Ethylenediamine | 60.07 | 42, 30 |
| Chloroacetyl Chloride | 111.95 (isotope pattern for 2 Cl) | 75, 49 |
| Ethyl Chloroacetate | 122.01 (isotope pattern for 1 Cl) | 93, 77, 49 |
| This compound | 114.08 | 85, 71, 56, 43 |
| (Predicted Data) |
Experimental Protocols
The following protocols outline the general procedures for the synthesis of this compound and the acquisition of the spectroscopic data presented in this guide.
Synthesis of this compound
This procedure is based on the well-established method of cyclic amide formation from an amine and an ester.
Materials:
-
Ethylenediamine
-
Ethyl chloroacetate
-
Anhydrous ethanol
-
Sodium ethoxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
A solution of ethylenediamine (1.0 eq) in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
A solution of ethyl chloroacetate (1.0 eq) in anhydrous ethanol is added dropwise to the ethylenediamine solution at room temperature.
-
A catalytic amount of sodium ethoxide is added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in dichloromethane and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Standard pulse programs are used for data acquisition.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Liquid samples are analyzed as a thin film between NaCl plates. Solid samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
The samples are introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
Visualizing the Transformation
The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the analytical workflow.
Comparative Analysis of Cross-Reactivity for 1,4-Diazepan-5-one Based Compounds
For Researchers, Scientists, and Drug Development Professionals: A Guide to Off-Target Interactions
The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. As with any therapeutic candidate, a thorough understanding of its cross-reactivity profile is paramount to ensure target specificity and minimize potential off-target effects that could lead to adverse events. This guide provides a comparative overview of the cross-reactivity of this compound based compounds, supported by available experimental data and detailed methodologies.
Summary of Cross-Reactivity Data
Comprehensive, publicly available cross-reactivity data for a wide range of this compound derivatives against a standardized panel of off-targets remains limited in the scientific literature. However, specific studies on related diazepine-based compounds offer valuable insights into their potential off-target interactions. The following table summarizes key findings from studies on dibenzodiazepine and other related structures, which can serve as a surrogate for predicting the potential cross-reactivity of this compound based compounds.
| Compound Class | Primary Target | Off-Target Hits | Potency (IC50/Kd) | Reference |
| Dibenzodiazepine Derivative | PAK1 (p21-activated kinase 1) | Histamine H1 Receptor, Muscarinic M1 Receptor | 1 nM (H1), 6 nM (M1) | [1] |
| Dibenzo[b,e][1][2]diazepin-11-one | Chk1 (Checkpoint kinase 1) | Not explicitly reported in a broad panel | Potent enzymatic activity against Chk1 | [3] |
Note: This table is illustrative and based on related diazepine structures due to the limited availability of specific data for this compound compounds.
Experimental Protocols
The assessment of cross-reactivity is typically performed through a combination of in vitro binding and functional assays against a broad panel of receptors, enzymes, ion channels, and transporters. Below are detailed methodologies for key experiments commonly employed in such studies.
Radioligand Binding Assays for GPCR Off-Target Screening
This method is used to determine the ability of a test compound to displace a known radiolabeled ligand from its receptor, indicating a potential interaction.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the target G-protein coupled receptor (GPCR) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and protease inhibitors) is used.
-
Incubation: A fixed concentration of radiolabeled ligand (e.g., [3H]-labeled antagonist) is incubated with the cell membranes and varying concentrations of the this compound test compound.
-
Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Kinase Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.
-
Compound Addition: The this compound test compound is added at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Using phosphorylation-specific antibodies or coupled enzyme systems that produce a fluorescent signal.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the processes involved in cross-reactivity studies and the potential signaling pathways affected by this compound based compounds, the following diagrams are provided.
Caption: General workflow for cross-reactivity profiling of this compound derivatives.
References
- 1. Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Diazepan-5-one: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 1,4-Diazepan-5-one, a nitrogen-containing heterocyclic compound. The following protocols are based on general best practices for chemical waste management and are intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions was not identified in the public domain. Therefore, it is imperative to consult the official SDS provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its associated waste should be conducted in a well-ventilated area or under a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste from the point of generation through final disposal.[2][3]
1. Waste Segregation and Collection:
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[4]
-
Designate as Non-Halogenated Organic Waste: this compound waste should be collected as a non-halogenated organic waste.
-
Avoid Mixing with Incompatible Waste Streams: Keep this waste stream separate from halogenated solvents, strong acids, bases, and oxidizers to prevent dangerous chemical reactions.[4][5]
-
Separate Aqueous and Organic Waste: Do not mix organic solvent waste containing this compound with aqueous waste.[5]
-
Distinguish Between Solid and Liquid Waste: Collect liquid waste in a designated liquid waste container. Any solid waste contaminated with the compound, such as contaminated labware or spill cleanup materials, should be collected in a separate, clearly labeled solid waste container.[5]
2. Select an Appropriate Waste Container:
-
Compatibility: Use a clean, leak-proof container made of a material compatible with organic amines, such as high-density polyethylene (HDPE).[2][5] Glass containers should be used with caution and preferably with a secondary containment system.
-
Secure Closure: The container must have a secure, tight-fitting cap and be kept closed at all times except when waste is being added.[4][6] Funnels should not be left in the container opening.[4]
3. Labeling Hazardous Waste:
Properly labeling waste containers is a critical regulatory requirement.[2]
-
"Hazardous Waste" Designation: The container must be clearly marked with the words "Hazardous Waste".[2][6]
-
Full Chemical Name: List the full chemical name, "this compound," and the names of any other chemicals in the mixture.[2] Avoid using abbreviations or chemical formulas.[2]
-
Concentration and Quantity: Provide an approximate concentration and quantity of the waste.[4]
-
Contact Information: Include the name and contact information of the Principal Investigator or responsible party, the laboratory location (building and room number), and the date of waste generation.[2]
4. Disposal of Empty Containers:
Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.[6]
-
Triple Rinsing: The empty container must be triple-rinsed with a solvent capable of removing the chemical residue.[3][4][6]
-
Rinsate Collection: The solvent rinsate from the cleaning process must be collected and disposed of as hazardous waste.[3][6]
-
Final Disposal: After triple rinsing and allowing the container to air dry, deface the original label and consult with your institution's EHS for final disposal procedures, which may allow for disposal in regular trash or recycling.[3][6]
5. Arranging for Waste Pickup:
-
Contact EHS: Do not dispose of chemical waste down the sink or in the regular trash.[2][7] Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to schedule a pickup.[2][3]
-
Documentation: Complete any required hazardous waste disposal forms provided by your institution, accurately listing all contents of the waste container.[2]
Disposal Data Summary
The following table outlines the critical information that researchers must obtain from the manufacturer-specific Safety Data Sheet (SDS) and their local EHS guidelines for the compliant disposal of this compound.
| Data Parameter | Information to Obtain from SDS / EHS | Importance |
| EPA Hazardous Waste Codes | Check Section 13 of the SDS or consult EHS. | These codes are required for proper waste tracking and reporting to regulatory agencies. |
| Reportable Quantity (RQ) | Refer to the SDS and local regulations. | Determines if a spill or release of a certain quantity must be reported to authorities. |
| Recommended Neutralization Agents | Consult the SDS or chemical compatibility charts. | Provides information on how to safely neutralize small spills, if applicable. |
| Incompatible Materials for Storage | Review Section 7 and 10 of the SDS. | Prevents accidental mixing with incompatible chemicals, which could lead to fire, explosion, or toxic gas release. |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 1,4-Diazepan-5-one
Disclaimer: A specific Safety Data Sheet (SDS) for 1,4-Diazepan-5-one has not been identified. Therefore, this guidance is predicated on the precautionary principle of treating chemicals with unknown toxicity as hazardous.[1][2] The following procedures are based on best practices for handling novel research compounds and should be supplemented by a thorough risk assessment conducted by the principal investigator and the institution's Environmental Health and Safety (EHS) department.
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Pre-Handling Hazard Assessment
Given the absence of specific toxicological data for this compound, a preliminary hazard assessment is mandatory.[1] This should involve an evaluation of its chemical structure, particularly the diazepanone core, to anticipate potential reactivity and physiological effects. Researchers should consider that structurally related compounds, such as some benzodiazepines, exhibit sedative, anxiolytic, and anticonvulsant properties and can pose risks of dependency and withdrawal symptoms.[3][4] However, without specific data, it is prudent to handle this compound as a potentially hazardous substance with unknown toxicological properties.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes. A face shield should be worn over the goggles when there is a significant risk of splashing or when handling larger quantities. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact. The specific glove type should be selected based on the solvent used to handle this compound. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[5] |
| Body | Laboratory Coat | A flame-resistant lab coat is advisable, particularly if flammable solvents are in use. The lab coat should have long sleeves and be fully buttoned. |
| Respiratory | Fume Hood | All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If work outside a fume hood is unavoidable, a risk assessment must be performed by EHS to determine if additional respiratory protection is necessary. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.[6]
Work Practices:
-
Access Control: Restrict access to the areas where this compound is handled and stored to authorized personnel only.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[6] Never consume food or beverages in the laboratory.[6]
-
Labeling: Clearly label all containers of this compound with the chemical name, concentration, date, and appropriate hazard warnings (e.g., "Caution: Substance of Unknown Toxicity").[5]
-
Transport: When transporting the chemical, use secondary containment to prevent spills.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep containers tightly sealed and store them in secondary containment.[5]
Disposal Plan
The disposal of this compound and all associated contaminated materials must be managed as hazardous waste.
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container that is compatible with the solvent used.
-
Contaminated Materials: All items that have come into contact with the chemical, such as gloves, bench paper, and empty vials, are considered contaminated and must be disposed of in a designated hazardous waste container.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
Consult your institution's EHS department for specific hazardous waste collection and disposal procedures.[8]
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. Do not attempt to clean up a significant spill without proper training and PPE. For minor spills within a fume hood, use an appropriate absorbent material, and decontaminate the area. All spill cleanup materials must be disposed of as hazardous waste.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diazepam - Wikipedia [en.wikipedia.org]
- 5. twu.edu [twu.edu]
- 6. lsu.edu [lsu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
